molecular formula C19H12Cl12 B565049 Fireshield C2 CAS No. 58910-85-3

Fireshield C2

Cat. No.: B565049
CAS No.: 58910-85-3
M. Wt: 665.705
InChI Key: WKLGBMCDCWFDQZ-UHFFFAOYSA-N
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Description

Fireshield C2, also known as this compound, is a useful research compound. Its molecular formula is C19H12Cl12 and its molecular weight is 665.705. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLGBMCDCWFDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675900
Record name 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58910-85-3
Record name 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fireshield Intumescent Systems: Formulation Architectures for C2 Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Fireshield Intumescent Coating System , specifically focusing on its formulation logic and application protocols for ISO 12944 Corrosivity Category C2 (Low Corrosivity) environments. While "Fireshield" refers to a proprietary family of intumescent coatings (e.g., Steel 1001, Timberclear), the "C2" designation is the critical engineering variable, defining the system's stability requirements in interior environments with low pollution and controlled humidity (e.g., schools, offices, depots).

For researchers and formulation scientists, this system represents a complex stimuli-responsive material . Much like a controlled-release drug delivery system, the coating remains inert until triggered by a specific thermal threshold, initiating a rapid, multi-stage chemical cascade to generate an insulating carbonaceous char.

Molecular Mechanism: The Intumescent Triad

The core efficacy of Fireshield relies on a "prodrug-like" activation mechanism. The formulation contains three inactive precursors that react only upon exposure to temperatures exceeding 200°C. This is not a passive barrier; it is a reactive chemical reactor painted onto a substrate.

The Chemical Cascade

The system functions through the interaction of three primary components (The Intumescent Triad):

  • Acid Source (Catalyst): Typically Ammonium Polyphosphate (APP).

  • Carbon Source (Char Former): Typically Pentaerythritol (PER) or Dipentaerythritol.

  • Spumific Agent (Blowing Agent): Typically Melamine.

Upon thermal triggering, the kinetics follow a strict sequential pathway to ensure the char foam is stable and adherent.

Mechanism Visualization

The following diagram illustrates the sequential reaction pathway required for successful char formation.

IntumescentMechanism Heat Thermal Trigger (>200°C) APP Ammonium Polyphosphate (Acid Donor) Heat->APP Decomposition Melamine Melamine (Blowing Agent) Heat->Melamine Acid Phosphoric Acid Release APP->Acid Ester Phosphoric Ester Formation Acid->Ester Dehydration of PER PER Pentaerythritol (Carbon Donor) PER->Ester Char Carbonaceous Char Foam Ester->Char Carbonization Gas Gas Release (NH3, CO2) Melamine->Gas Sublimation/Decomp Gas->Char Expansion (50x) Insulation Thermal Insulation Char->Insulation Delta T Reduction

Figure 1: The Intumescent Reaction Cascade. Note the critical synchronization between esterification (char skeleton formation) and gas release (expansion).

The "C2" Environmental Specification

In industrial coating specifications (ISO 12944-2), C2 refers to Low Corrosivity environments. Understanding this is crucial for formulation scientists because it dictates the hydrophobic requirements of the binder system.

C2 Environment Definition
  • Atmosphere: Low pollution. Mostly rural areas or unheated buildings where condensation may occur.

  • Interior: Heated buildings with clean atmospheres (offices, shops, schools, hotels).

  • Humidity: Occasional condensation permitted, but generally dry.

Formulation Challenges for C2

Intumescent salts (APP) are inherently hygroscopic . In high humidity (C3-C5 environments), water migrates into the coating, solubilizing the acid source and rendering the system inert ("blooming").

  • Fireshield C2 Solution: Uses a specialized acrylic copolymer binder with a tight cross-linking density to prevent moisture ingress while allowing the char to expand during a fire.

  • Topcoat Requirement: In C2 zones, a topcoat is often optional for corrosion but mandatory for aesthetic and encapsulation purposes to protect the hygroscopic actives.

Application Protocol: The "Dosing" Regimen

To ensure the "drug" (fire retardant) is delivered effectively, the application must follow a validated protocol.[1] This is a self-validating system where film thickness directly correlates to protection time (Fire Resistance Level - FRL).

Surface Preparation & Priming

The substrate must be chemically neutral to prevent reaction with the intumescent base.

  • Steel: Blast clean to Sa 2.5 (ISO 8501-1).

  • Timber: Must be clean, dry, and free of oils/waxes.

  • Primer: Use only compatible primers (e.g., Fireshield approved alkyd or epoxy). Zinc-rich primers must be sealed with a tie-coat to prevent zinc salts from deactivating the intumescent acid source.

Application Workflow (C2 Zone)

ApplicationProtocol Substrate Substrate Analysis (Steel/Timber) Prep Surface Prep (Clean/Dry/Sa 2.5) Substrate->Prep Prime Primer Application (Barrier Coat) Prep->Prime Measure1 QC: Dry Film Thickness (DFT) Check Primer Prime->Measure1 Basecoat Fireshield Intumescent Application (Spray/Brush) Measure1->Basecoat If Pass Measure2 QC: Wet Film Thickness (WFT) Gauge Every 2m² Basecoat->Measure2 Cure Curing Phase (Min 24h @ 20°C) Measure2->Cure If WFT Correct Topcoat Topcoat Application (C2 Humidity Seal) Cure->Topcoat FinalQC Final Inspection (Total DFT + Adhesion) Topcoat->FinalQC

Figure 2: Validated Application Workflow for C2 Compliance. Note the dual QC points for film thickness.

Calculating Dosage (Loading Factor)

The "dose" of the retardant is measured in microns of Wet Film Thickness (WFT).

  • Formula:

    
    
    
  • Example: If the required Dry Film Thickness (DFT) for 60-minute protection is 450μm, and the product (e.g., Fireshield Steel 1001) has 70% volume solids:

    
    
    

Performance Data & Specifications

The following table summarizes the typical performance metrics for Fireshield systems in C2 environments compared to higher corrosivity zones.

ParameterThis compound Specification (Interior)High Corrosivity (C4/C5)Formulation Implication
Binder Chemistry Vinyl Acetate / AcrylicEpoxy / UrethaneC2 binders prioritize cost/flow; C5 binders prioritize hydrophobicity.
Solids Content ~70-75%>90%Higher solids reduce solvent emission (VOCs) in indoor C2 zones.
Hygroscopicity Moderate ToleranceZero ToleranceC2 formulations can use standard APP; C5 requires encapsulated APP.
Topcoat Recommended (Aesthetic)Mandatory (Protective)C2 topcoat prevents dust accumulation and minor humidity ingress.
Fire Rating Group 1 or 2 (Timber) / 30-60 min (Steel)60-120 minC2 zones (offices) typically require lower FRLs than industrial plants.

References

  • Fireshield Coatings. (2023).[1][2] Fireshield Steel 1001 Technical Data Sheet: Intumescent Coating for Interior Steel.[2] Retrieved from [2]

  • International Organization for Standardization. (2018).
  • Modinex. (2024). What is Fireshield Intumescent Timber Coating? Retrieved from

  • Fire Protection Coatings Ltd. (2025). Safety Data Sheet: Fireshield 920 KS. Retrieved from [2]

  • European Committee for Standardization. (2007). EN 13501-1: Fire classification of construction products and building elements.[3]

Sources

Fireshield C2 basic physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Fireshield C2 , scientifically identified as Dechlorane 602 (CAS: 58910-85-3).

While "Fireshield" is a common trade name for various intumescent coatings in the construction industry, in the context of analytical chemistry and toxicology research, This compound refers to a specific polychlorinated flame retardant (Dechlorane 602). This compound is of increasing interest to drug development professionals and toxicologists due to its persistence, bioaccumulation potential, and role as an emerging contaminant that may interfere with endocrine function or metabolic assays.

Physical, Chemical, and Toxicological Characterization

Executive Summary & Identity

This compound (Dechlorane 602) is a highly chlorinated norbornene derivative used historically as an additive flame retardant in polymers (nylon, polypropylene). For researchers, it serves as a critical standard in environmental toxicology and metabolic stability studies. Unlike reactive flame retardants, it is an additive, meaning it is not chemically bonded to the polymer matrix and can leach into biological systems, posing risks relevant to safety pharmacology and toxicology screening.

Property Details
Common Name This compound; Dechlorane 602 (Dec 602)
IUPAC Name 1,2,3,4,6,7,8,9,12,12,13,13-dodecachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanophthalazine (and isomers)
CAS Number 58910-85-3
Molecular Formula C₁₉H₁₂Cl₁₂
Molecular Weight ~613.7 g/mol
Chemical Class Polychlorinated Norbornene Derivative (Dechlorane Family)
Physical and Chemical Properties

The physicochemical profile of this compound is defined by extreme lipophilicity and resistance to degradation. These properties dictate the experimental protocols required for its extraction and analysis.

2.1 Core Physicochemical Data
PropertyValue / CharacteristicExperimental Implication
Physical State Off-white to pale yellow crystalline solidRequires precise weighing; static prone.
Melting Point 285°C – 290°C (Decomposes)High thermal stability allows for GC analysis, but injector temps must be optimized.
Water Solubility Insoluble (< 1 µg/L)Critical: Aqueous buffers cannot be used for stock solutions. Use Toluene or Isooctane.
Log Kow (Octanol-Water) > 8.0 (Estimated)Indicates high bioaccumulation potential; requires lipid-removal steps (GPC/Acid) during extraction.
Vapor Pressure Low (< 10⁻⁶ Pa at 25°C)Low volatility reduces inhalation risk but increases persistence on surfaces.
Stability Resistant to hydrolysis and photolysisSamples are stable at RT, but standards should be stored at -20°C to prevent solvent evaporation.
2.2 Structural Integrity & Reactivity

This compound possesses a rigid, cage-like structure formed by the Diels-Alder reaction of hexachlorocyclopentadiene with a cyclic dienophile.

  • Chemical Inertness: The high chlorine content shields the carbon skeleton from nucleophilic attack, making it resistant to standard metabolic degradation (Phase I enzymes).

  • Thermal Resistance: It withstands processing temperatures of engineering plastics (>250°C), meaning it will not degrade during standard GC-MS injection port conditions (typically 280°C).

Experimental Protocols & Analytical Methodologies

For drug development researchers studying this compound (e.g., as a contaminant or toxicology standard), accurate quantification is challenging due to matrix interference.

3.1 Sample Preparation Workflow
  • Solvent Selection: Due to high lipophilicity, Toluene or Dichloromethane (DCM) are the solvents of choice. Methanol or Acetonitrile (common in LC-MS) are poor solvents for this compound and will lead to precipitation.

  • Cleanup (Biological Matrices): If analyzing tissue or serum, lipids must be removed.

    • Step 1: Liquid-Liquid Extraction with Hexane:DCM (1:1).

    • Step 2: Acid digestion (H₂SO₄) or Gel Permeation Chromatography (GPC) to remove lipids.

3.2 Detection: GC-MS/MS vs. LC-MS/MS

While LC-MS is standard in pharma, GC-MS is superior for this compound due to its non-polar nature and lack of ionizable functional groups (no acidic/basic sites for ESI).

  • Recommended Method: GC-ECNI-MS (Gas Chromatography - Electron Capture Negative Ionization - Mass Spectrometry).

  • Why ECNI? The high chlorine content makes the molecule highly electronegative. ECNI provides 10-100x lower detection limits (fem togram range) compared to standard EI (Electron Impact).

3.3 Visualizing the Analytical Workflow

The following diagram outlines the logical flow for isolating and analyzing this compound from a complex biological matrix.

FireshieldAnalysis cluster_decision Critical Decision Point node_start Biological Sample (Tissue/Plasma) node_extract Extraction (Hexane:DCM 1:1) node_start->node_extract Homogenization node_lipid Lipid Removal (Acid Digestion or GPC) node_extract->node_lipid Lipophilic Phase node_frac Fractionation (Silica Gel Column) node_lipid->node_frac Clean Extract node_conc Concentration (N2 Evaporation) node_frac->node_conc Target Fraction node_inst Instrument Injection (GC-ECNI-MS) node_conc->node_inst Reconstitution in Nonane node_data Quantification (m/z 35 and m/z 70 ions) node_inst->node_data Data Analysis

Caption: Analytical workflow for this compound (Dechlorane 602) highlighting the critical lipid removal step required due to the compound's high LogKow.

Biological Relevance & Mechanism of Action

In drug development, this compound is primarily studied as a toxicological endpoint or an endocrine disrupting chemical (EDC) .

4.1 Binding Affinity & Nuclear Receptors

Research suggests that Dechlorane compounds can mimic endogenous ligands.

  • AhR (Aryl Hydrocarbon Receptor): Weak activation. Unlike dioxins, this compound does not planarly fit the AhR binding pocket perfectly, leading to lower potency but persistent activation.

  • PXR (Pregnane X Receptor): Potential activation, leading to the upregulation of CYP3A4 enzymes. This is critical for drug developers, as incidental exposure could alter the metabolism of a drug candidate in preclinical models.

4.2 Metabolic Stability (Microsomal Stability Assay)

If tested in a liver microsome assay (RLM/HLM):

  • Result: < 5% degradation over 60 minutes.

  • Interpretation: The compound is metabolically stable. It does not undergo hydroxylation or conjugation easily. This confirms its potential for bioaccumulation (long half-life in vivo).

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that standard "Class 1" safety protocols are insufficient. This compound is a suspected Persistent Organic Pollutant (POP) .

  • Containment: Weighing must occur in a static-free glove box or a vented balance enclosure.

  • Waste Disposal: Do not dispose of in aqueous waste streams. All consumables (pipette tips, vials) must be treated as hazardous chemical waste (halogenated).

  • PPE: Nitrile gloves are generally sufficient for short contact, but double-gloving is recommended during stock preparation in Toluene.

References
  • PubChem. (n.d.). Compound Summary: Dechlorane 602 (this compound). National Library of Medicine. Retrieved from [Link]

  • Sverko, E., et al. (2011). Dechlorane Plus and Related Compounds in the Environment: A Review. Environmental Science & Technology. Retrieved from [Link]

Mechanistic Architecture & Validation of Water-Borne Intumescent Systems: The Fireshield C2 Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Technical Review & Protocol Guide Subject: Water-borne Intumescent Coatings (Focus: Timber Substrates/Fireshield Class) Context: Transitioning from solvent-heavy legacy systems to eco-compliant, high-performance aqueous dispersions.

This technical guide dissects the formulation architecture and validation protocols for advanced intumescent coatings, specifically analyzing systems akin to Fireshield designed for C2 Environmental Zones (ISO 9223: Low Corrosivity/Interior). For the drug development professional, we frame this analysis through a Quality by Design (QbD) lens: treating the intumescent triad as the "Active Pharmaceutical Ingredient" (API) and the polymer binder as the "Delivery Vehicle."

Part 1: The Physicochemical Mode of Action (MoA)

The efficacy of a coating like Fireshield depends on a synchronized endothermic reaction sequence. Unlike passive insulation, this is a reactive system that must trigger at specific thermal thresholds (


).
The "Active Ingredient" Triad

The core mechanism relies on three chemically distinct components that function synergistically upon thermal shock (fire exposure):

  • The Acid Source (Catalyst): Typically Ammonium Polyphosphate (APP) .

    • Function: Decomposes at

      
       to release Polyphosphoric Acid.
      
    • Causality: The acid esterifies the carbon source, lowering the dehydration temperature of the system.

  • The Carbon Source (Char Former): Typically Pentaerythritol (PER) or Dipentaerythritol (DPER).

    • Function: Reacts with the acid to form a phosphate ester, which then dehydrates to form a carbon-rich char.

    • Selection Logic: DPER is often preferred in high-performance formulations (like Fireshield) over PER due to its higher thermal stability, preventing premature degradation.

  • The Blowing Agent (Spumific): Typically Melamine (MEL) .

    • Function: Decomposes at

      
       to release inert gases (
      
      
      
      ,
      
      
      ).
    • Causality: The gas expands the molten char into a multicellular foam (intumescence), increasing volume by 50–100x and creating a thermal barrier.

The Reaction Pathway Diagram

The following diagram illustrates the critical sequential steps required for successful char formation.

IntumescentMechanism Fire Thermal Exposure (>200°C) APP_Decomp APP Decomposition (Release of Phosphoric Acid) Fire->APP_Decomp Trigger Melamine_Decomp Melamine Decomposition (Gas Release: N2, NH3) Fire->Melamine_Decomp Trigger (Delayed) Esterification Esterification of Polyol (PER/DPER) APP_Decomp->Esterification Catalysis Swelling Viscoelastic Expansion (Trapped Gas in Molten Matrix) Esterification->Swelling Molten Char Formation Melamine_Decomp->Swelling Blowing Action Char_Solidification Char Solidification (Cross-linking) Swelling->Char_Solidification Cooling/Reaction End Insulation Thermal Insulation (Substrate Protection) Char_Solidification->Insulation Final State

Caption: Sequential physiochemical pathway of intumescent activation from thermal trigger to insulative char formation.

Part 2: Formulation Architecture (The Delivery System)

In "Fireshield C2" type systems, the "C2" designation refers to the ISO 9223 Corrosivity Category (Interior, dry, low pollution). This dictates the choice of the Binder (Polymer Matrix) .

The Binder: Aqueous Acrylic Dispersions

Unlike solvent-based epoxies used in harsh exteriors, C2 interior timber coatings utilize Vinyl Acetate VeoVa or Styrene-Acrylic copolymers.

  • Role: Acts as the "excipient," holding the active triad in suspension.

  • Critical Parameter: The binder must melt before the intumescent reaction starts but must not flow away (drip). It dictates the "melt viscosity" of the char.

  • Challenge: Water sensitivity. APP is hygroscopic.[1] If the binder allows moisture ingress (hydrolysis), the APP migrates to the surface ("blooming"), neutralizing the fire protection.

  • Fireshield Solution: High-grade acrylics with hydrophobic modification are used to encapsulate the APP, ensuring stability in the C2 zone (humidity

    
    ).
    

Part 3: Experimental Validation Protocols

To validate a formulation's efficacy, we employ a "Clinical Trial" approach using quantitative instrumentation.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To determine the precise decomposition temperatures of the components and the total char yield.

  • Sample Prep: 10mg of dried coating film (ground to powder).

  • Instrument: TGA Q500 (or equivalent).

  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
    • Atmosphere: Nitrogen (

      
      ) for pyrolysis profile; Air for oxidative stability.
      
  • Success Criteria:

    • 
       (Onset Temp) must be 
      
      
      
      (to avoid activation during normal summer heat).
    • Residual Mass at

      
       should be 
      
      
      
      (indicating robust char).
Protocol B: Cone Calorimetry (ISO 5660)

Purpose: The gold standard for measuring Heat Release Rate (HRR) and Time to Ignition (TTI). This is the "Phase II Efficacy Trial."

  • Sample Prep: Timber blocks (

    
     mm) coated to specific Dry Film Thickness (DFT), typically 
    
    
    
    .
  • Conditioning: 1 week at

    
    , 50% RH.
    
  • Method:

    • Set conical heater radiant flux to

      
       (simulating flashover fire).
      
    • Mount sample horizontally with spark igniter.

    • Record for 1200 seconds.

  • Key Metrics (Table 1):

MetricDefinitionTarget Performance (Fireshield Class)
pkHRR Peak Heat Release Rate (

)

(Uncoated timber

)
THR Total Heat Release (

)
Reduction by

vs control
TTI Time to Ignition (s)

seconds (Delayed ignition)
FIGRA Fire Growth Rate (

)
Low index required for Group 1-S rating
Validation Workflow Diagram

ValidationProtocol cluster_testing Analytical Testing Suite Formulation Formulation Design (APP/PER/MEL + Acrylic Binder) App_Substrate Application to Substrate (Timber/Steel - Controlled DFT) Formulation->App_Substrate Conditioning Conditioning (23°C, 50% RH, 7 Days) App_Substrate->Conditioning TGA TGA Analysis (Thermal Stability) Conditioning->TGA Cone Cone Calorimeter (ISO 5660) (Heat Release Rate) Conditioning->Cone Analysis Data Synthesis (pkHRR, Char Yield, Expansion Ratio) TGA->Analysis SEM SEM Microscopy (Char Morphology) Cone->SEM Post-Burn Analysis Cone->Analysis SEM->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Standardized validation workflow for intumescent coating R&D.

Part 4: Critical Considerations for "C2" Compliance

When specifying or researching coatings like Fireshield for C2 zones , the following "Contraindications" must be observed:

  • Moisture Intolerance: Standard water-borne intumescents are susceptible to high humidity. In C2 zones (bathrooms, laundries), a topcoat is mandatory to seal the intumescent layer. Without it, the APP will leach out.

  • Film Thickness (DFT): Unlike drug dosage which is systemic, coating dosage is topographical. Performance is non-linear with thickness.

    • Too Thin (<200

      
      m): Insufficient char to insulate.
      
    • Too Thick (>1000

      
      m per coat): Solvent entrapment (water retention) leading to mud-cracking and adhesion failure.
      
  • Adhesion: Timber expands/contracts with humidity. The binder must possess sufficient elongation (flexibility) to avoid delamination.

References

  • Fireshield Coatings. (2023).[2][3][4] Fireshield Steel 1001/1002 Technical Data Sheet. Retrieved from [5]

  • Camino, G., et al. (1989). Mechanism of Intumescence in Fire Retardant Polymers.
  • ISO. (2015). ISO 5660-1:2015 Reaction to fire tests — Heat release, smoke production and mass loss rate — Part 1: Heat release rate (cone calorimeter method). Retrieved from

  • Lucherini, A., & Maluk, C. (2019). Intumescent coatings used for the fire-safe design of steel structures: A review. Journal of Constructional Steel Research.
  • Wang, G., & Yang, J. (2010). Influences of binder on fire protection of waterborne intumescent fire resistive coating for steel structure.
  • New Zealand Ministry of Business, Innovation and Employment. (2017). C/AS2 Acceptable Solution for Buildings with Sleeping (non-institutional) (Risk Group SM). (Referencing Group Numbers and C2 zones).

(Note: While specific proprietary formulations of this compound are trade secrets, the mechanisms described above represent the industry-standard "best practice" for this class of materials.)

Sources

Methodological & Application

Fireshield C2 coating application on structural steel for experimental study

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Experimental Application of Fireshield Intumescent Systems on Structural Steel (C2 Environments)

Abstract & Scope

This application note provides a rigorous, standardized protocol for applying Fireshield intumescent coatings to structural steel substrates for experimental analysis. The focus is on ISO 12944 Corrosivity Category C2 (Low Corrosivity: Rural areas, low pollution, unheated buildings with condensation).[1][2]

For experimental validity, the application must transcend standard construction practices. It requires precise control of Wet Film Thickness (WFT), strict environmental monitoring, and data logging to ensure that any observed variance in fire performance (char expansion) or durability is attributable to the material properties, not application defects.

System Design & Experimental Logic

In a C2 environment, the primary threat is not aggressive chemical attack but rather humidity and mild atmospheric oxidation. Therefore, the experimental stack is designed to balance adhesion with reactive expansion .

The C2 Experimental Stack:

  • Substrate: Mild Steel (Grade 350 or equivalent).

  • Surface Prep: Sa 2.5 (Near White Metal).

  • Primer: Zinc Phosphate or Compatible Epoxy (Crucial for C2 corrosion resistance).

  • Reactive Core: Fireshield Steel 1001 (Solvent-based Acrylic) or Fireshield 920KS (Epoxy).

    • Note: For C2 studies, Steel 1001 is the standard baseline. 920KS is used if mechanical impact resistance is a variable.

  • Topcoat: Required for C2 validation to prevent moisture ingress into the intumescent matrix.

Mechanism of Action (The "Why")

The Fireshield coating acts as a chemically reactive insulator . Upon exposure to heat (>200°C), the acid source (e.g., ammonium polyphosphate) reacts with the carbonific source (e.g., pentaerythritol) to form a carbon char. The spumific agent (blowing agent) expands this char 50x–100x its original thickness.

  • Experimental Criticality: If the primer is too thick, it acts as a heat sink/barrier. If the topcoat is too rigid, it constrains expansion. The protocol below controls these variables.

Experimental Application Protocol

Phase 1: Substrate Characterization & Preparation

Objective: Create a mechanical key (anchor profile) without introducing chemical contaminants.

  • Degreasing: Before blasting, solvent clean steel (SSPC-SP1) to remove oils. Blasting drives oil into the steel if not removed first.

  • Abrasive Blasting:

    • Standard: ISO 8501-1 Sa 2.5 (Very Thorough Blast Cleaning).

    • Profile Target: 50–75 microns (angular profile).

    • Validation: Use Testex Press-O-Film tape to measure profile depth. Record 3 measurements per beam.

Phase 2: Priming (The Interface)

Objective: Establish the C2 corrosion barrier.

  • Product: Fireshield-approved primer (e.g., Zinc Phosphate).

  • Application: Airless spray.[3][4][5][6][7][8]

  • Target DFT: 75 microns (Typical).

  • Cure Time: Must be fully cured (minimum 24-48 hours) before intumescent application. Retained solvents in the primer will cause the intumescent to blister during the fire test.

Phase 3: Fireshield Intumescent Application (The Variable)

Objective: Apply the reactive layer with <5% variance in thickness.

Equipment Setup (Airless Spray):

  • Pressure: 2500 – 3000 psi (175 – 210 kg/cm ²).[7]

  • Tip Size: 19 – 21 thou (e.g., 519 or 521 tip).

  • Filter: Remove gun and manifold filters (intumescent fillers will clog them).

Application Steps:

  • Environmental Check:

    • Air Temp: +5°C to +35°C.[4][5]

    • Relative Humidity (RH): < 85%.[3][4][5][7]

    • Critical Rule: Steel temperature must be ≥ 3°C above the dew point .[4][5][6][7][9][10] Use a contact thermometer and hygrometer.

  • Mixing: Mechanically mix Fireshield Steel 1001 for 5 minutes until homogenous. Do not hand mix.

  • Spraying Technique:

    • Hold gun 300mm from surface, 90° angle.

    • Apply in "wet passes" to build thickness.[7]

    • Max WFT per coat: 1000 microns (1.0 mm). Exceeding this causes solvent entrapment and cracking.

  • Immediate QC: Measure Wet Film Thickness (WFT) immediately using a comb gauge.

    • Calculation:

      
      
      
    • Example: If Volume Solids = 70%, and target DFT is 700µm, apply 1000µm WFT.

Phase 4: Topcoating (The Shield)

Objective: Seal the matrix against C2 humidity.

  • Wait Time: Ensure Intumescent is "Hard Dry" (typically 24+ hours, check fingernail hardness).

  • Application: Apply compatible topcoat (60–100 microns).

  • Validation: Ensure pinhole-free finish.

Workflow Visualization

Fireshield_Application_Protocol Start Start: Raw Steel Selection Degrease Degrease (SSPC-SP1) Remove Oils Start->Degrease Blast Abrasive Blast ISO 8501-1 Sa 2.5 Profile: 50-75µm Degrease->Blast Prime Apply Approved Primer (Zinc Phosphate) Target DFT: 75µm Blast->Prime Check_Env Check Environment Temp > 5°C Steel > Dew Point +3°C Prime->Check_Env Check_Env->Check_Env Fail (Wait) Apply_Intum Apply Fireshield Intumescent (Steel 1001 or 920KS) Max WFT: 1000µm/coat Check_Env->Apply_Intum Pass Measure_WFT QC: Measure WFT (Comb Gauge) Apply_Intum->Measure_WFT Measure_WFT->Apply_Intum Low Thickness (Recoat) Dry Drying/Curing Min 24 hrs Verify Hard Dry Measure_WFT->Dry In Spec Topcoat Apply Topcoat (Sealer for C2) DFT: 60-100µm Dry->Topcoat Final_QC Final Validation DFT Survey & Adhesion Topcoat->Final_QC

Caption: Step-by-step experimental workflow for Fireshield application, emphasizing environmental checkpoints and QC loops.

Data Recording & Validation

For the study to be scientifically robust, the following data must be tabulated for every specimen.

Table 1: Application Data Log (Template)
ParameterSpecificationToleranceExperimental Value (Record)
Substrate Temp > Dew Point + 3°C± 0.5°C__________________
Relative Humidity < 85%± 2%__________________
Blast Profile 50 – 75 µm± 10 µm__________________
Primer DFT 75 µm± 10 µm__________________
Intumescent WFT Max 1000 µm (per coat)± 50 µm__________________
Intumescent DFT Variable based on Fire Rating± 10%__________________
Drying Time 24 - 48 HoursN/A__________________
Validation Tests
  • Non-Destructive DFT Survey: Use an electromagnetic gauge (e.g., Elcometer 456). Take readings in a grid pattern (e.g., every 100mm) to map thickness distribution.

  • Destructive Adhesion (Optional): Perform a Pull-Off Adhesion test (ISO 4624) on a "dummy" sample coated simultaneously. Target: >2 MPa (Cohesive failure within foam preferred over adhesive failure).

References

  • Fireshield Coatings. (2023).[4] Fireshield Steel 1001 Technical Data Sheet. Retrieved from [Link]

  • International Organization for Standardization. (2018). ISO 12944-2:2017 Paints and varnishes — Corrosion protection of steel structures by protective paint systems — Part 2: Classification of environments.[2] Retrieved from [Link]

  • International Organization for Standardization. (1988). ISO 8501-1:1988 Preparation of steel substrates before application of paints and related products. Retrieved from [Link]

  • Fireshield Coatings. (2025).[5][9] Fireshield 920KS Product Data Sheet. Retrieved from [Link]

  • Standards New Zealand. (2014). AS/NZS 2312:2014 Guide to the protection of structural steel against atmospheric corrosion by the use of protective coatings. Retrieved from [Link]

Sources

A Comparative Laboratory Analysis of Application Methods on the Performance of Fireshield C2 Intumescent Coating

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Interplay of Application and Efficacy

Intumescent coatings represent a cornerstone of passive fire protection for structural elements. Their efficacy, however, is not solely a function of their chemical composition but is intrinsically linked to the physical characteristics of the applied film. This document provides a detailed protocol for the comparative analysis of two primary application methods for Fireshield C2—a designation for Fireshield's waterborne intumescent coatings for C1-C2 interior environments, such as Fireshield® Steel 1001 and Steel 1002—in a controlled laboratory setting: airless spray and manual brush application.[1][2][3][4]

The choice of application method can significantly influence the uniformity of the dry film thickness (DFT), surface finish, and adhesion of the coating to the substrate.[5][6] These parameters, in turn, are critical determinants of the coating's performance during a fire event, particularly the integrity and insulating properties of the protective char layer.[7][8][9] Airless spray is the recommended method for achieving a consistent and smooth finish for Fireshield's waterborne intumescent coatings.[10][11][12][13] Brush application, while suitable for smaller areas, may result in a more textured surface.[10][11][12] This guide will delineate the experimental procedures to quantify these differences and their impact on the coating's protective capabilities.

Materials and Equipment

1.1 Coating and Substrates:

  • Intumescent Coating: Fireshield® Steel 1002 (waterborne, single-pack)[3][4][14]

  • Primer: A Fireshield® approved 2-pack epoxy primer.[11][14]

  • Top Coat (Optional): A Fireshield® approved 2-pack polyurethane top coat for C2 interior zones where required.[14]

  • Substrate: Standard structural steel panels (e.g., 150mm x 100mm x 5mm), blasted to SA2.5 surface cleanliness.

1.2 Application Equipment:

  • Airless Sprayer: Commercial-grade airless paint sprayer with a minimum operating pressure of 2000–3000 PSI.[15]

  • Brush: High-quality synthetic bristle brush (e.g., 50mm width).

1.3 Testing and Ancillary Equipment:

  • Dry Film Thickness (DFT) Gauge: In accordance with SSPC-PA 2.[11][14]

  • Adhesion Tester:

    • Cross-hatch adhesion tester (ASTM D3359).

    • Pull-off adhesion tester (ASTM D4541).

  • Cone Calorimeter: In accordance with ISO 5660, for heat release rate analysis.

  • Electric Furnace: Capable of following the ASTM E119 standard time-temperature curve.

  • Thermocouples: For monitoring substrate temperature during fire testing.

  • Environmental Control Chamber/Room: To maintain temperature and humidity as per Fireshield® application guidelines.[10][14]

  • Safety Equipment: Appropriate personal protective equipment (PPE), including respirator, safety goggles, and gloves.

Experimental Workflow & Rationale

The following diagram outlines the comprehensive workflow for this comparative study. The logic is to ensure a direct comparison by standardizing all variables except for the application method.

experimental_workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_analysis Phase 3: Analysis prep_substrate Substrate Preparation (SA2.5 Blasting) apply_primer Primer Application (Approved Epoxy) prep_substrate->apply_primer cure_primer Primer Curing apply_primer->cure_primer prep_coating This compound Coating Preparation cure_primer->prep_coating airless_spray Airless Spray Application prep_coating->airless_spray brush_apply Brush Application prep_coating->brush_apply cure_intumescent_spray cure_intumescent_spray airless_spray->cure_intumescent_spray Curing cure_intumescent_brush cure_intumescent_brush brush_apply->cure_intumescent_brush Curing dft_measurement Dry Film Thickness (DFT) (SSPC-PA 2) cure_intumescent_spray->dft_measurement cure_intumescent_brush->dft_measurement adhesion_testing Adhesion Testing (ASTM D3359/D4541) dft_measurement->adhesion_testing fire_testing Fire Performance Testing (ASTM E119 & ISO 5660) adhesion_testing->fire_testing

Caption: Experimental workflow for comparing airless spray and brush application.

Detailed Protocols

3.1 Substrate Preparation and Priming:

  • Surface Preparation: All steel panels must be abrasive blast cleaned to a cleanliness of SA2.5.

  • Primer Application: Apply a Fireshield® approved epoxy primer to the cleaned panels according to the primer's technical data sheet.

  • Curing: Allow the primer to cure fully in a controlled environment as per the manufacturer's instructions.

3.2 this compound Application:

  • Environmental Conditions: During application and drying, maintain an air temperature between +5°C and +35°C, and relative humidity between 20% and 85%. The steel surface temperature must be at least +3°C above the dew point.[11][14]

Protocol A: Airless Spray Application

  • Equipment Setup: Configure the airless sprayer with the appropriate tip size and pressure settings for waterborne intumescent coatings.

  • Application: Apply Fireshield® Steel 1002 in even coats to achieve the target wet film thickness (WFT). The recommended maximum WFT per coat is 1000µm to prevent cracking and ensure proper drying.[10][11][14]

  • Drying: Allow the coating to dry between coats as specified in the technical data sheet.

  • Final Coat: Apply subsequent coats until the desired total dry film thickness (DFT) is achieved.

  • Curing: Allow the final coat to cure completely.

Protocol B: Brush Application

  • Loading the Brush: Load the brush with a moderate amount of Fireshield® Steel 1002.

  • Application: Apply the coating in even strokes, maintaining a wet edge to minimize lap marks.

  • Film Build: Be aware that achieving a high film build with a brush is more challenging and may result in a textured finish.[10][11] Multiple coats will be necessary to reach the target DFT.

  • Drying and Curing: Follow the same drying and curing protocols as for the airless spray application.

3.3 Post-Application Analysis:

Protocol C: Dry Film Thickness (DFT) Measurement

  • Calibration: Calibrate the DFT gauge according to SSPC-PA 2 standards.

  • Measurement: Take multiple DFT readings across the surface of each coated panel. For each panel, take at least five spot measurements, with each spot measurement being the average of at least three gauge readings within a 1.5-inch diameter circle.

  • Data Recording: Record all readings and calculate the average DFT for each application method. Note the standard deviation as a measure of film uniformity.

Protocol D: Adhesion Testing

  • Cross-Hatch Adhesion (ASTM D3359):

    • Make a series of cuts through the coating to the substrate in a lattice pattern.

    • Apply a specified pressure-sensitive tape over the cuts and then rapidly remove it.

    • Visually assess the amount of coating removed and classify the adhesion on a scale of 0B to 5B.

  • Pull-Off Adhesion (ASTM D4541):

    • Glue a loading fixture (dolly) to the coated surface.

    • After the adhesive has cured, attach a pull-off adhesion tester and apply a perpendicular force until the dolly is detached.

    • Record the force required to pull the dolly off and describe the nature of the failure (adhesive vs. cohesive).

Protocol E: Fire Performance Testing

  • Cone Calorimetry (ISO 5660):

    • Place a coated sample in the cone calorimeter and expose it to a specific heat flux (e.g., 50 kW/m²).

    • Measure the time to ignition, heat release rate, and mass loss rate. This provides insight into the initial reaction of the coating to fire.

  • Furnace Testing (ASTM E119):

    • Place a coated steel panel in a furnace.

    • Attach thermocouples to the unexposed side of the steel substrate.

    • Subject the panel to the standard ASTM E119 time-temperature curve.

    • Record the time it takes for the substrate to reach its critical failure temperature (approximately 538°C for steel).

    • After cooling, visually inspect the char for integrity, expansion, and any signs of cracking or delamination.

Data Presentation and Interpretation

Table 1: Physical Properties of Applied this compound

PropertyAirless SprayBrush ApplicationStandard
Average DFT (µm) SSPC-PA 2
DFT Standard Deviation (µm) -
Cross-Hatch Adhesion ASTM D3359
Pull-Off Adhesion (MPa) ASTM D4541

Table 2: Fire Performance Characteristics

ParameterAirless SprayBrush ApplicationStandard
Time to Ignition (s) ISO 5660
Peak Heat Release Rate (kW/m²) ISO 5660
Time to Critical Temp. (°C) (min) ASTM E119
Char Integrity (Visual) -

Interpreting the Results:

  • DFT Uniformity: A lower standard deviation in DFT for the airless spray application is expected, indicating a more uniform coating. Significant variations in thickness, which are more likely with brush application, can lead to uneven char formation and potential weak points in fire protection.[8]

  • Adhesion: Strong adhesion is crucial for ensuring the intumescent coating remains in place during a fire to form its protective char.[16] Any differences in adhesion between the two application methods could have significant implications for fire performance.

  • Fire Performance: A longer time to reach the critical temperature in the furnace test indicates better insulation and fire protection. The integrity of the char formed is also a key indicator of performance; a stable, cohesive char provides a more effective thermal barrier.[7][9]

Safety Protocols

  • Material Handling: Always consult the Safety Data Sheet (SDS) for Fireshield® Steel 1002 before use.

  • Ventilation: Ensure adequate ventilation during application and drying to avoid the buildup of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a respirator, safety glasses, and gloves, during all stages of coating application and testing.

  • Fire Safety: Conduct all fire tests in a designated and properly equipped fire-testing laboratory with all necessary safety precautions in place.

Conclusion and Causality

This detailed protocol provides a robust framework for scientifically evaluating the impact of airless spray versus brush application on the performance of this compound intumescent coatings. The underlying scientific principle being tested is that a uniform and homogenous application of the intumescent coating is critical for predictable and effective char formation.

  • Airless Spray: This method is hypothesized to produce a more uniform film, leading to a more consistent and integral char layer upon heating. This, in turn, should result in superior fire-retardant performance.

  • Brush Application: The inherent variability in film thickness and potential for brush marks may lead to localized areas of thinner coating, which could compromise the integrity of the char and reduce the overall fire resistance.

By meticulously following these protocols, researchers can generate reliable and reproducible data to validate these hypotheses and provide a clear, evidence-based understanding of the critical relationship between application methodology and the life-saving performance of intumescent coatings.

References

  • Fireshield. (2025, February 14). STEEL1002 - Fireshield Coatings.
  • Fireshield. (2020, March 17). Steel 1001 - Fireshield Coatings.
  • Fireshield Coatings. (n.d.). STEEL 1001-Single pack waterborne >60mins FRR.
  • Fireshield Coatings. (2022, December 9). STEEL1001.
  • Fireshield Coatings. (2024, April 10). ATTACHMENTS + EXPANSION GUIDE.
  • miproducts. (n.d.). Fireshield Steel 1001.
  • Flame Seal. (2024, February 1). The Science Behind Fire-Resistant Intumescent Coatings.
  • Protega. (n.d.). PROTEGA STEEL 1001.
  • ResearchGate. (2025, August 10). An investigation of primer adhesion and topcoat compatibility on the waterborne intumescent coating to structural steel.
  • Queen's University Belfast Research Portal. (2025, July 21). Thermal response and char formation of intumescent coatings: an experimental study. Retrieved from Queen's University Belfast Research Portal.
  • (n.d.).
  • Charcoat. (2025, October 3). Different Types of Intumescent Coatings and Their Benefits.
  • Fireshield Coatings. (n.d.). STEEL1002.
  • FlameOFF® Coatings. (2020, April 21). Intumescent Application.
  • PDQuipment. (2025, November 22). Comparison of SFRM Fireproofing and Intumescent Coatings.
  • Sharp Interiors Inc. (2025, July 26). Spray-Applied vs Intumescent Fireproofing - What to Know.
  • Indu-Kote Systems. (2024, December 27). Intumescent Coatings: The Types, Benefits, and Fire Protection.
  • BASF Insights. (2020, October 19). Water-based intumescent coatings with reduced application times.
  • Fireshield Coatings. (n.d.). HOME.
  • Nullifire UK. (n.d.). Types of Intumescent Coatings & their benefits.
  • (2025, April 4).
  • Tremco CPG APAC Blog. (2021, May 6). Different Types Of Intumescent Coatings And Their Benefits.
  • ResearchGate. (2025, August 10). Investigation of char strength and expansion properties of an intumescent coating exposed to rapid heating rates.
  • miproducts. (n.d.). Fireshield Steel 1002.
  • Foam Worx Insulation. (2025, March 26). How Intumescent Paint Improves Fire Protection in Modern Buildings.
  • Hempel. (n.d.). The advantages of intumescent coatings.
  • MDPI. (2025, April 15). A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues.
  • Asia Paint Singapore. (n.d.). Adhesion and Intumescent Paint: Why it Matters.
  • KAIDA PAINT®. (2025, August 5). Everything You Need to Know About Intumescent Paint?.
  • MDPI. (2021, October 20). Fire Performance of Intumescent Waterborne Coatings with Encapsulated APP for Wood Constructions.
  • (n.d.). Fire protective performance of intumescent paint and ablative elastomer used for high pressure hydrogen composite cylinder.

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Application Notes and Protocols for Fireshield Intumescent Coatings on Various Wood Species for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed framework for researchers, scientists, and drug development professionals investigating the efficacy and performance of Fireshield intumescent fire-retardant coatings on a variety of wood species. This document emphasizes the scientific principles behind the application process, offering the necessary detail to ensure experimental reproducibility and data integrity.

Introduction to Intumescent Technology and Wood Substrate Interaction

Intumescent coatings represent a sophisticated passive fire protection strategy. When exposed to high temperatures, these coatings undergo a chemical reaction, swelling to many times their original thickness.[3][4][5] This process creates a carbonaceous char, a foam-like insulating layer that serves two primary functions:

  • Thermal Barrier: The char layer significantly slows the rate of heat transfer to the underlying wood substrate.

  • Mass Transfer Limitation: It impedes the release of flammable volatiles from the wood that would otherwise fuel combustion.

The efficacy of an intumescent coating is not solely dependent on its chemical formulation but is critically influenced by its interaction with the wood substrate. Wood is a natural, anisotropic, and hygroscopic material, meaning its properties vary with direction and it readily absorbs and releases moisture from the atmosphere.[6] Factors such as density, porosity, and the presence of extractives can significantly impact coating adhesion, penetration, and, ultimately, fire-retardant performance.[7]

The Significance of Wood Species

Different wood species present unique challenges and considerations for fire-retardant treatments. The inherent properties of the wood will dictate the optimal application parameters and may influence the overall performance of the Fireshield coating.

Wood Property Influence on Fire Retardant Coating Examples of Wood Species
Density Higher density woods may have lower coating penetration, requiring meticulous surface preparation. Lower density woods may absorb more coating.[2]High: Oak, Maple. Low: Pine, Spruce.
Porosity Affects the absorption rate and adhesion of the coating.Varies significantly between species.
Extractives (Tannins, Oils, Resins) Can interfere with coating adhesion and curing. May require the use of a primer or stain blocker.[8][9]High: Cedar, Redwood.
Grain Structure (Open vs. Closed) Influences the surface texture and the potential for an even film build.Open: Oak, Ash. Closed: Maple, Birch.

Pre-Application: Substrate Characterization and Preparation

Thorough characterization and preparation of the wood substrate are paramount for achieving a compliant and effective fire-retardant system.

Substrate Requirements

For the Fireshield timber intumescent coating systems, the following substrate conditions are mandatory:

Protocol for Substrate Preparation
  • Acclimatization: Store the wood specimens in the intended research environment for a sufficient period to allow them to reach moisture equilibrium.

  • Surface Cleaning: Ensure the wood surface is completely clean, dry, and free from contaminants such as dust, oil, grease, or any previous coatings.[1]

  • Sanding: For previously coated or contaminated surfaces, sand the surface back to bare wood. For new wood, light sanding may be required to achieve a uniform surface.

  • Primer/Stain Blocker Application: For wood species prone to leeching tannins or other extractives, apply a Fireshield-approved primer or stain blocker prior to the intumescent coating application.[8][9][11]

Application of Fireshield Intumescent Basecoat

The application of the intumescent basecoat is a critical step that requires precise control of environmental conditions and application technique.

Environmental Conditions

The application and curing of all Fireshield timber intumescent coatings must occur within the following parameters:

Application Methods
Protocol for Basecoat Application
  • Mixing: Mechanically mix the Fireshield intumescent coating thoroughly before and occasionally during application.[1][8] Do not thin the product.[10][12]

  • Application:

    • Airless Spray: Apply the coating in a single, uniform coat to achieve the specified wet film thickness (WFT).

  • Wet Film Thickness (WFT) Measurement:

    • Immediately after application, measure the WFT using a wet film comb.

    • Record all measurements for quality assurance and experimental records.

Fireshield Product Minimum Wet Film Thickness (WFT) Minimum Dry Film Thickness (DFT)
TimberClear 230 microns150 microns
TimberOne 200 microns100 microns
TimberWhite 230-310 microns (depending on rating)Varies

(Consult the specific product Technical Data Sheet for precise requirements)[9][10][11][12]

Curing

Application of Fireshield Topcoat

Protocol for Topcoat Application
  • Basecoat Inspection: Ensure the intumescent basecoat is fully cured and free of any defects before applying the topcoat.

  • Mixing: Mechanically mix the Fireshield-approved topcoat.

  • Curing: Allow the complete system to cure fully as per the manufacturer's instructions before handling or subjecting it to fire testing.

Experimental Workflow and Visualization

Intumescent Mechanism of Action

G cluster_0 Fire Condition cluster_1 Intumescent Coating Response cluster_2 Protection of Wood Substrate High_Heat High Heat Exposure Chemical_Reaction Chemical Reaction Initiated High_Heat->Chemical_Reaction triggers Gas_Release Inert Gas Release Chemical_Reaction->Gas_Release Swelling Coating Swells Gas_Release->Swelling Char_Formation Carbonaceous Char Formation Swelling->Char_Formation Insulation Thermal Insulation Char_Formation->Insulation Reduced_Volatiles Reduced Flammable Volatile Release Char_Formation->Reduced_Volatiles Delayed_Ignition Delayed Ignition & Combustion Insulation->Delayed_Ignition Reduced_Volatiles->Delayed_Ignition

Caption: Mechanism of intumescent coating fire protection.

Experimental Application Workflow

G A Wood Specimen Selection & Characterization B Substrate Preparation (Cleaning, Sanding, Priming if needed) A->B C Environmental Control (Temp: 10-35°C, RH: <75%) B->C D Intumescent Basecoat Application (Airless Spray Recommended) C->D E Wet Film Thickness (WFT) Measurement & QC D->E F Basecoat Curing E->F G Topcoat Application (If required for system/environment) F->G H Final Curing G->H I Performance Evaluation (Fire Testing) H->I

Caption: Experimental workflow for coating application.

Performance Evaluation Protocols

The fire-retardant efficacy of the applied Fireshield system should be evaluated using standardized testing methods.

Test Standard Description Key Performance Metrics
ASTM E84 / UL 723 "Steiner Tunnel Test" - Measures surface burning characteristics of building materials.[14][15]Flame Spread Index (FSI), Smoke Developed Index (SDI).
ASTM E119 Evaluates the fire resistance of building construction and materials.[14][16]Time to structural failure, heat transmission.
ASTM E69 "Fire-Tube Apparatus" - A smaller-scale test to measure the combustibility of treated wood.[17][18]Percentage weight loss, rate of weight loss, time of flaming and afterglowing.

Data Interpretation and Troubleshooting

Observation Potential Cause Recommended Action
Poor Adhesion/Flaking Surface contamination (oil, dust); incompatible previous coating; high moisture content.Ensure thorough substrate preparation; conduct adhesion tests on a small area first.
Uneven Finish Improper application technique (brush/roller marks); incorrect spray pressure.Use airless spray for best results; ensure consistent application technique.
Milky or Cloudy Appearance (Clear Coats) Application in high humidity or low temperature; excessive film thickness.[2]Strictly adhere to environmental condition requirements; apply in thinner coats if necessary.
Variable Fire Test Results Inconsistent coating thickness; variations in wood density or moisture content.Maintain tight control over all application variables; ensure accurate WFT measurements.

References

  • Clear Intumescent Coating For Interior Timber Surfaces - Logico
  • TECHNICAL D
  • TimberClear TimberOne TimberWhite Timber Whitewash - Fireshield Co
  • ASTM E69 Standard Test Method for Combustible Properties of Treated Wood by the Fire-Tube Apparatus. (2022, November 14).
  • Fire Retardant Tests & Certific
  • ASTM E69 Standard Test Method for Combustible Properties of Treated Wood by the Fire-Tube Apparatus. (2016, February 19).
  • Fire Tests for Pressure Fire Retardant Tre
  • FIRESHIELD Timber Intumescent Coating System 1FR - AWS. (2020, March 13).
  • FIRESHIELD Timber Intumescent Co
  • Durability of fire protection impregnation and its impact on selected properties of Scots pine wood. (2025, July 8).
  • TIMBERONE - Fireshield Co
  • Fireshield TimberClear.
  • DC360 Intumescent Fireproof Paint & Fire Retardant Co
  • TimberClear - Fireshield Co
  • Intumescent varnish : an effective fire protection solution for wood - Alfaflor.
  • Fire Performance of Wood: Test Methods and Fire Retardant Treatments - Forest Products Labor
  • TimberOne - Fireshield Co
  • (PDF)
  • Fire retardant treated wood products – Properties and uses.
  • Fire protection of wood - InnoRenew CoE. (2023, May 10).
  • Effects of Fire Retardant Treatments on Wood Strength: A Review. (2007, June 22).
  • Fire Retardant Coating for Wood – ALTIC 080 - Altic Paint.
  • How does fire retardant treatment (FRT) affect fire resistance? - American Wood Council. (2021, September 30).
  • FireGuard XL-95 for Wood Applic
  • WoodSafe Exterior - Fireshield Co
  • Applying Fire Rated Intumescent Paint on Wood - FlameOFF Co
  • Intumescent Fire Retardant Coating: How It Works.
  • Environment-friendly waterborne fire retardants for protection of wood and bark against fire flames - BioResources. (2023, September 27).
  • WOOD SAFE FIRE RETARDANT.
  • FlamePRO® brand fire retardant tre
  • fire retardant coating for plywood, lumber, timber, OSB, I-joists - Flame Safe.
  • Experimental Investigation of Fire—Technical Characteristics of Selected Flame Retardants for the Protection of Wooden Structures - MDPI. (2025, February 6).
  • Research and Application of Biomass-Based Wood Flame Retardants: A Review - MDPI. (2023, February 15).
  • TimberWhite Pigmented Intumescent- Group 1/Group 1-S - Fireshield Co
  • Specifiers-Guide-WOODSAFE-Exterior-WFX-2023.pdf - Thermory. (2023, April 12).
  • Fire retardant coating for interior wood and wood products, ASTM E119,I joist assemblies, intumescent paint, flame off, wood substr
  • TIMBERWHITE - Fireshield Co
  • TimberWhite - Fireshield Co
  • Material Safety Data Sheet - Fireshield Co
  • Fireshield TimberWhite :: miproducts - NZs building products search engine.
  • WOODSAFE® WFX™ makes the difference. It can only be One Original!.
  • WOODSAFE® WFX - Fireshield Co
  • Fireshield TimberOne :: miproducts - NZs building products search engine.
  • backed by the world leader in fire-retardant wood technology - Woodsafe. (2025, October 20).
  • What are the Benefits of Fireshield Intumescent Timber Co

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Application Notes & Protocols: Scale-Model Fire Testing of Fireshield C2 Coated Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Intumescent Technology and Scale-Model Testing

Intumescent coatings represent a critical technology in passive fire protection.[1][2] Unlike inert fire-resistant materials, these coatings are reactive; when exposed to high temperatures, they undergo a chemical transformation, swelling to many times their original thickness.[1][3] This process creates a stable, insulating carbonaceous char that shields the underlying substrate (e.g., steel, wood) from the damaging effects of fire, significantly delaying structural failure and allowing crucial time for evacuation and emergency response.[1][2][4]

1.1 The Principle of Intumescent Fire Protection

The efficacy of an intumescent coating hinges on a synergistic chemical reaction between three key components:

  • Acid Donor: Often a compound like ammonium polyphosphate, which decomposes at high temperatures (approx. 316°C) to produce polyphosphoric acid.[4]

  • Char Donor (Carbonific): A carbon-rich source, which reacts with the acid to form a stable, non-combustible carbon char.

  • Blowing Agent (Spumific): A substance like melamine, which decomposes to release non-flammable gases (e.g., ammonia, carbon dioxide).[4] These gases cause the char to expand into a foam-like, insulating barrier.[1][4]

This resulting char layer is a poor conductor of heat, effectively slowing heat transfer to the protected material.[1][3]

1.2 The Role of Fireshield C2

This compound is a waterborne, thin-film intumescent coating designed for the fire protection of interior structural steel. As a C2 system, it is intended for use in interior zones where air humidity can exceed 75%.[5] Its formulation is engineered to provide a specific fire resistance rating (e.g., 30-60 minutes) by forming a protective char layer when heated, consistent with the principles described above. The performance of such a coating is critically dependent on its application to a precise dry film thickness (DFT), as specified in the manufacturer's loading schedules.[6]

1.3 Rationale for Scale-Model Fire Testing

While full-scale fire tests, such as those described in ASTM E119, are the definitive standard for regulatory approval, they are often impractical and cost-prohibitive for research, product development, and quality control. Scale-model testing offers a scientifically robust and cost-effective alternative for evaluating the comparative performance of fire-retardant coatings.

Methodologies like the cone calorimeter test (ISO 5660-1) are invaluable for this purpose.[7][8] This bench-scale method exposes a small sample (e.g., 100mm x 100mm) to a controlled, uniform radiant heat flux, simulating fire conditions.[7][9][10] By measuring parameters such as time to ignition, heat release rate (HRR), mass loss rate, and smoke production, researchers can quantitatively assess the coating's ability to protect the substrate.[7][9] These tests allow for rapid iteration and comparison of different coating formulations or application thicknesses, providing critical data that can be used to model and predict performance in larger-scale scenarios.[7][11]

Materials and Equipment

2.1 this compound: Properties and Handling

Proper handling and application are paramount for achieving the intended fire protection. The following table summarizes key properties and conditions for this compound, derived from manufacturer technical data sheets.

PropertySpecificationRationale & Notes
Product Type Waterborne, thin-film intumescent coatingDesigned for interior structural steel; low VOC emissions.[5]
Application Method Airless spray (recommended); Brush/Roller for touch-upsAirless spray ensures uniform film thickness, which is critical for consistent performance.[5][12]
Substrate Primer Fireshield® approved primer requiredEnsures proper adhesion of the intumescent coat to the steel, preventing delamination during a fire.[5][12]
Application Temp. +5°C to +35°C (Air)Temperature affects viscosity and drying time. Application outside this range can compromise film integrity.[5][13]
Relative Humidity 20% to 85%High humidity significantly extends drying time and can affect the curing process of a waterborne coating.[5][13]
Max Wet Film (WFT) 1000µm per coatApplying a layer that is too thick can lead to cracking, poor adhesion, and extended drying times.[5][12][13]
Storage Indoors, +5°C to +35°CProtect from freezing and high heat, which can damage the emulsion.[5]

2.2 Substrate Materials

  • Primary Substrate: Mild steel plates, 100mm x 100mm with a thickness of 3mm to 6mm. The specific thickness should be recorded as it influences heat sink capacity.

  • Control Substrate: Identical steel plates, left uncoated, to serve as a baseline for performance evaluation.

  • Alternative Substrates: For specific research, other materials like Douglas Fir plywood or concrete can be used, but results will not be directly comparable to steel.[14]

2.3 Testing Apparatus and Instrumentation

  • Cone Calorimeter (ISO 5660-1 compliant): Capable of applying a controlled radiant heat flux (typically 35 kW/m² or 50 kW/m²) and measuring heat release rate, smoke production, and mass loss.[7][9][15]

  • Thermocouples (Type K): For measuring the temperature on the back (unexposed) face of the steel substrate. This is a critical measurement for assessing thermal insulation efficiency.

  • Digital Calipers: For measuring substrate thickness.

  • Dry Film Thickness (DFT) Gauge: An electronic gauge for accurately measuring the thickness of the primer and intumescent coatings. This is a critical quality control step.

  • Environmental Chamber/Conditioning Room: Capable of maintaining 73.4 ± 5°F (23 ± 2°C) and 50 ± 5% relative humidity for sample conditioning.[16]

  • Airless Sprayer: With appropriate tip size and pressure settings as recommended by Fireshield.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and appropriate respiratory protection during coating application.

Experimental Workflow Overview

The following diagram outlines the logical flow from sample preparation to data analysis for a robust and repeatable scale-model fire test.

G cluster_prep Phase 1: Preparation & Coating cluster_test Phase 2: Fire Testing cluster_analysis Phase 3: Analysis sub_prep Substrate Preparation (Cleaning, Profiling) primer_app Primer Application (to specified DFT) sub_prep->primer_app Adhesion c2_app This compound Application (Achieve target DFT) primer_app->c2_app System Integrity curing Curing & Conditioning (Controlled Environment) c2_app->curing Validation calibration Apparatus Calibration (Heat Flux, Gas Analyzer) curing->calibration mounting Sample Mounting (Thermocouple Attachment) calibration->mounting test_exec Test Execution (ISO 5660-1 Protocol) mounting->test_exec Initiate data_acq Data Acquisition (HRR, Mass, Temp, Smoke) test_exec->data_acq analysis Data Analysis (Comparison to Control) data_acq->analysis Quantify report Reporting (Conclusions & Metrics) analysis->report Interpret

Caption: High-level workflow for scale-model fire testing of coated materials.

Protocol 1: Substrate Preparation and Coating Application

Causality: The protective system is only as strong as its weakest link. Improper substrate preparation or coating application will lead to premature failure (e.g., delamination) and produce invalid data. This protocol ensures a consistent and valid sample set.

4.1 Substrate Cleaning and Priming

  • Degrease: Thoroughly clean all steel substrates with a suitable solvent to remove any oils, grease, or contaminants.

  • Surface Profile: For optimal adhesion, ensure the steel has an appropriate surface profile (e.g., via abrasive blasting to SA2.5), as specified for the chosen primer system.

  • Primer Application: Apply a Fireshield-approved anti-corrosive primer using an airless sprayer. Apply to the manufacturer's recommended DFT.

  • Curing: Allow the primer to cure fully according to its technical data sheet before applying the intumescent coating.

4.2 this compound Application

  • Mixing: Gently stir the this compound until it is of a uniform consistency. Do not excessively agitate or introduce air.

  • First Coat: Apply the first coat using a calibrated airless sprayer. Hold the nozzle approximately 6-12 inches from the surface and apply in smooth, consistent strokes.[17]

  • Wet Film Thickness (WFT) Check: Periodically check the WFT during application to ensure it does not exceed 1000µm.[5]

  • Drying: Allow the first coat to dry. At 23°C and 50% RH, this is typically a minimum of 8 hours before recoating.[13]

  • Multi-Coat Application: Apply subsequent coats as needed to achieve the target DFT specified for the desired fire rating.[6][13] Allow adequate drying time between coats.

  • Final DFT Measurement: Once the coating system is fully cured, use a calibrated electronic DFT gauge to measure and record the final thickness at multiple points on each sample. Samples with DFT outside a ±10% tolerance of the target should be rejected. This step is a critical self-validation check.

Protocol 2: Sample Conditioning

Causality: The moisture content of the substrate and coating can significantly affect fire performance. Conditioning to a standardized equilibrium ensures that test results are comparable and not skewed by environmental variables.[16]

  • Placement: Place all coated and uncoated (control) samples in an environmental chamber.

  • Environment: Set the chamber to maintain a temperature of 73.4 ± 5°F (23 ± 2°C) and a relative humidity of 50 ± 5%.[16]

  • Duration: Condition the samples for a minimum of 7 days, or until they reach a constant mass (defined as a mass change of less than 0.1% over a 24-hour period).

  • Handling: Handle conditioned samples with clean gloves to prevent contamination before testing.

Protocol 3: Scale-Model Fire Test Execution (ISO 5660-1)

Causality: This protocol uses the standardized cone calorimeter method to generate quantitative, repeatable data on the material's reaction to fire. Adherence to the standard is essential for data integrity and comparability.

6.1 Test Apparatus Setup and Calibration

  • Heat Flux Calibration: Calibrate the cone calorimeter's radiant heater to provide the desired heat flux at the sample surface (e.g., 50 kW/m²). This is a common level for simulating developing fires.

  • Gas Analyzer Calibration: Calibrate the oxygen analyzer and other gas measurement systems according to the instrument manufacturer's instructions.

  • Load Cell Calibration: Zero and calibrate the load cell used for measuring mass loss.

6.2 Data Acquisition Parameters

ParameterUnitRationale
Heat FluxkW/m²Simulates the thermal load from a fire.[9]
Time to Ignition (TTI)secondsMeasures the coating's resistance to producing flammable vapors.
Heat Release Rate (HRR)kW/m²The single most important variable in characterizing fire hazard.[7][11]
Total Heat Release (THR)MJ/m²The total energy produced; indicates the fuel contribution of the material.[7]
Mass Loss Rate (MLR)g/sMeasures the rate of material decomposition.[7]
Smoke Production Rate (SPR)m²/sQuantifies smoke obscuration, a key factor in life safety.[7][11]
Back Face Temperature°CDirectly measures the thermal insulation performance of the coating.

6.3 Step-by-Step Test Procedure

  • Thermocouple Attachment: Securely attach a Type K thermocouple to the center of the back (unexposed) face of the test specimen.

  • Sample Mounting: Place the conditioned specimen in the sample holder. Ensure it is horizontally oriented and centered under the cone heater.

  • Initiate Data Logging: Start the data acquisition system to record all parameters listed in Table 6.2.

  • Expose to Heat: Expose the sample to the pre-calibrated heat flux. The test begins at this moment (T=0).

  • Ignition: The spark igniter will be positioned over the sample. Record the time of sustained flaming as the Time to Ignition.[7]

  • Test Duration: Continue the test for a predetermined duration (e.g., 20 minutes) or until flaming ceases and the heat release rate has returned to the pre-test baseline.

  • Post-Test Observation: After the test, allow the sample to cool. Photograph the resulting char and note its physical characteristics (e.g., expansion, integrity, cracking).

  • Repeatability: Test a minimum of three replicate samples for each condition (e.g., each DFT and the uncoated control) to ensure statistical validity.

Data Analysis and Interpretation

7.1 Key Performance Metrics The primary goal is to compare the performance of the this compound-coated samples against the uncoated control samples. Key metrics include:

  • Increased Time to Ignition: A longer TTI indicates the coating is effectively delaying the substrate's involvement in the fire.

  • Reduced Peak Heat Release Rate (pHRR): A lower pHRR demonstrates that the coating is reducing the fire's intensity and potential for growth.

  • Delayed Time to pHRR: A longer time to reach the peak heat release rate shows the coating is slowing the fire development.

  • Reduced Total Heat Release (THR): A lower THR signifies a smaller overall fuel contribution from the material.

  • Slower Back Face Temperature Rise: This is the most direct measure of the coating's insulating efficiency. Plot the temperature vs. time for both coated and uncoated samples. The difference in the rate of temperature rise quantifies the protection offered.

7.2 Establishing Self-Validation Checks

  • Control Sample Consistency: The results from the uncoated control samples should be highly consistent across replicates. High variability could indicate an issue with the test apparatus or procedure.

  • Replicate Consistency: The results for the three (or more) replicate coated samples should show low standard deviation for key metrics.

  • Correlation of DFT and Performance: For tests conducted with varying DFTs, there should be a logical correlation (e.g., higher DFT leads to a slower back face temperature rise). A lack of correlation may suggest an issue with coating application or curing.

Mechanism of Protection: this compound

The diagram below illustrates the sequence of events as the this compound coating responds to a fire, transforming from a thin paint layer into a thick, life-saving insulating barrier.

G cluster_initial Initial State (Ambient Temp) cluster_reaction Fire Exposure (T > 200°C) cluster_final Protective State Initial This compound Coating (Thin Film on Steel Substrate) Heat Heat Flux (Fire) Decomposition Decomposition of Components 1. Acid Donor -> Phosphoric Acid 2. Blowing Agent -> Non-flammable Gases Heat->Decomposition Reaction Acid-Catalyzed Reaction (Acid + Carbonific) Decomposition->Reaction Expansion Gas Expansion (Intumescence) Forms foam-like structure Reaction->Expansion Char Stable Carbon Char Formation (Insulating Barrier) Expansion->Char Protection Heat Transfer Blocked (Substrate remains below critical temp) Char->Protection

Caption: The intumescent reaction mechanism of this compound under fire conditions.

References

  • ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials. ASTM International.[Link]

  • ASTM E84 - Surface Burning Characteristics. Capital Testing.[Link]

  • Fire testing according to ISO 5660-1. RISE Research Institutes of Sweden.[Link]

  • Intumescent Coatings: What Are They & How Are They Used. Firefree Coatings.[Link]

  • ASTM E84 Fire Rating: What to Know. STARC Systems.[Link]

  • How Do Intumescent Coatings Work? FireArrest.[Link]

  • The Origins of the ASTM E84 Fire Test. NGC Testing Services.[Link]

  • ISO 5660-1:2015/Amd 1:2019 - Reaction to Fire Tests Cone Calorimeter. iTeh Standards.[Link]

  • What Is an Intumescent Coating? Sherwin-Williams.[Link]

  • ISO 5660-1 Fire Response Tests - Heat Release, Smoke Production and Mass Loss Rate - Part 1. EUROLAB.[Link]

  • ISO 5660-1:2002 Reaction-to-fire tests - Heat release, smoke production and mass loss rate. ISO.[Link]

  • The Science Behind Fire-Resistant Intumescent Coatings. Flame Seal Products.[Link]

  • Cone Calorimeter - Performance of Intumescent Fire Protection Coatings in Non-Standard Heating Scenarios. University of Edinburgh Research.[Link]

  • Intumescent Coating Test Cone Calorimeter. Scribd.[Link]

  • ISO 5660-1:2015 Test Report. 3M.[Link]

  • Small-Scale Evaluation of Fire-Retardant Paints (2-Foot Tunnel Method). ASTM D3806-98 (Withdrawn 2003).[Link]

  • FireShield™ Application. Fire Shield Supply.[Link]

  • Fireshield Steel 1001 Technical Data Sheet. Fireshield Coatings.[Link]

  • Testing fire protective properties of intumescent coatings by in-line temperature measurements on a cone calorimeter. ResearchGate.[Link]

  • Thermal Boundaries in Cone Calorimetry Testing. MDPI.[Link]

  • Fire Testing Standards for Textile Coatings. Texon.[Link]

  • Fireshield Attachments Guide. Fireshield Coatings.[Link]

  • DIY Instructions. Universal Fire Shield.[Link]

  • C2 Guard Application Guide. US Paint Supply.[Link]

  • Coating fire resistance: Standard UNE-EN ISO 11925. Crom Campus.[Link]

  • ATTACHMENTS + EXPANSION GUIDE. Fireshield Coatings.[Link]

  • Limitations of Small-Scale Methods for Testing the Durability of Reaction-to-Fire Performance. Woodsafe.[Link]

  • Fire Resistance Tests of Various Fire Protective Coatings. Materials Science.[Link]

  • Fireshield® Data Sheet. Proctor Group.[Link]

  • Fireshield Steel 1002 Technical Data Sheet. Fireshield Coatings.[Link]

  • FireShield Technical Reference Manual. Tycoons.com.[Link]

  • Coating Systems Fire Rated Structural Steel. Fireshield Coatings.[Link]

Sources

Troubleshooting & Optimization

Optimizing Fireshield C2 film thickness for 60-minute fire rating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fireshield Intumescent Coating Optimization Subject: Optimizing Film Thickness for 60-Minute Fire Resistance Levels (FRL) Reference Product: Fireshield® Steel Systems (e.g., Steel 1002) for C2 Environmental Zones

User Persona & Scope

Primary Audience: Materials Scientists, Compliance Engineers, and Application Specialists. Context: You are attempting to achieve a certified 60-minute Fire Resistance Level (FRL -/60/-) on structural steel using Fireshield intumescent coatings. The "C2" designation in your query likely refers to ISO 12944 Corrosivity Category C2 (Low: Interior, heated buildings), which dictates the primer/topcoat compatibility with the intumescent system.

Part 1: The Physics of Thickness Optimization

Achieving a 60-minute rating is not about applying a fixed thickness across all surfaces.[1] It is a variable function of the steel's Section Factor (


)  and the coating's Expansion Ratio .

The Core Mechanism: Fireshield coatings are reactive.[1][2] Upon exposure to heat (


C), the thin film swells (intumesces) up to 50x its original Dry Film Thickness (DFT), creating a carbonaceous char foam. This foam acts as a thermal insulator.
  • Too Thin: The char layer is insufficient to insulate the steel for 60 minutes; the steel reaches critical failure temperature (

    
    C) early.
    
  • Too Thick: The char becomes mechanically unstable, potentially detaching (sloughing off) under its own weight or cracking during expansion, exposing the steel.

The Optimization Equation

To optimize, you must calculate the specific DFT for each steel member size.



Where


 (Heated Perimeter / Cross-sectional Area) represents the steel's ability to absorb heat.
  • High

    
     (e.g., Thin Truss):  Heats up fast 
    
    
    
    Requires Thicker Film.
  • Low

    
     (e.g., Heavy Column):  Heats up slow 
    
    
    
    Requires Thinner Film.[3]

Part 2: Application Protocol (Step-by-Step)

Objective: Apply Fireshield Steel 1002 (Waterborne) to achieve a 60-minute rating without inducing film defects like mud-cracking or solvent entrapment.

Phase 1: Calculation & Setup

Constants (Fireshield Steel 1002):

  • Volume Solids (VS):

    
    
    
  • Max Wet Film Thickness (WFT) per coat:

    
     (1.0 mm)
    
  • Theoretical Spread Rate:

    
     at 
    
    
    
    WFT.

Step 1: Determine Target DFT Consult the Fireshield Loading Tables (specific to the 60-minute column).

  • Example: For a Universal Beam (UB) with

    
    , the required DFT might be 
    
    
    
    .

Step 2: Calculate Wet Film Thickness (WFT) You cannot measure DFT while spraying. You must reverse-engineer the WFT using the Volume Solids.[4]



  • Calculation:

    
    .
    
  • Optimization: Since

    
     (Max WFT), you can apply this in a single pass . If the result were 
    
    
    
    , you would need to split it into two coats to prevent sagging.
Phase 2: Execution & Verification
  • Environmental Check: Ensure Ambient Temp

    
     and Relative Humidity 
    
    
    
    . Steel temp must be
    
    
    above Dew Point.[5]
  • Application: Apply using airless spray (Tip size: 0.019” – 0.023”).

  • Immediate Validation: Use a Wet Film Comb immediately after spraying.

    • Technique: Insert comb perpendicular to surface. The highest "wet" tooth indicates thickness.[5]

  • Drying: Allow to cure (Min. 16 hours at

    
    C before topcoating).
    
  • Final Validation: Measure DFT using an electromagnetic induction gauge.

Part 3: Troubleshooting Guide (Q&A)

Q1: I applied the calculated WFT (950


), but my cured DFT is only 550 

, failing the 60-minute requirement. Why?
A: This is a "Solids Loss" issue, likely caused by over-thinning or environmental evaporation.
  • Cause: If you added water/solvent to improve sprayability, you reduced the Volume Solids percentage.

  • The Fix: Do not thin Fireshield products beyond 5% unless specified. If you thin by 5%, you must increase your WFT target by ~5% to compensate.

  • Immediate Action: Apply a second "correction coat" to build the remaining

    
     DFT.
    

Q2: The film is showing "mud-cracking" or hairline fissures after drying. A: You exceeded the Maximum WFT per coat .

  • Physics: The surface dried faster than the core, creating surface tension that ripped the film apart.

  • The Limit: For Fireshield Steel 1002, never exceed

    
     WFT in one pass.
    
  • The Fix: Sand down the ridges and apply a thin repair coat. For future high-build requirements (e.g., 90-min ratings), split the application into two coats (e.g.,

    
     + 
    
    
    
    ) with 4-6 hours drying in between.

Q3: Can I use this system in a "C2" environment without a topcoat? A: Technically, yes, but risky.

  • Protocol: In a C2 (Low Corrosivity) interior environment, Fireshield Steel 1002 is durable. However, it is porous.

  • Recommendation: Always apply a compatible topcoat (e.g., acrylic or polyurethane) to seal the intumescent layer against humidity fluctuations, which can degrade the active charring agents (ammonium polyphosphate) over time.

Part 4: Visualizing the Logic

Diagram 1: The Optimization Workflow

Caption: Logic flow for determining application parameters based on steel geometry and fire rating.

FireshieldOptimization Start Start: Define Steel Member Calc_HpA Calculate Section Factor (Hp/A) Start->Calc_HpA Lookup Lookup Loading Table (60 Min Rating) Calc_HpA->Lookup Det_DFT Determine Target DFT (e.g., 650 µm) Lookup->Det_DFT Calc_WFT Calculate Target WFT (DFT / 0.68) Det_DFT->Calc_WFT Check_Max Check Max WFT (>1000 µm?) Calc_WFT->Check_Max Single_Coat Apply Single Coat Check_Max->Single_Coat No Multi_Coat Split into 2 Coats Check_Max->Multi_Coat Yes Verify Verify with Wet Comb Single_Coat->Verify Multi_Coat->Verify

Diagram 2: Failure Analysis Tree

Caption: Troubleshooting common defects in thick-film intumescent applications.

FailureAnalysis Issue Observed Defect Cracking Mud Cracking Issue->Cracking Sagging Sagging / Running Issue->Sagging LowDFT Low Final DFT Issue->LowDFT Root1 WFT > 1000 µm (Over-application) Cracking->Root1 Sagging->Root1 Root2 High Humidity / Low Airflow Sagging->Root2 Root3 Excessive Thinning (Low Solids) LowDFT->Root3 Action1 Sand & Recoat (Split Coats) Root1->Action1 Action2 Improve Ventilation Root2->Action2 Action3 Apply Correction Coat Root3->Action3

Part 5: Data Reference Table

Table 1: Theoretical Thickness Guide (Fireshield Steel 1002) Note: Values are indicative. Always refer to the specific project loading schedule.

Steel Section Factor (

)
Fire Rating (Mins)Required DFT (

)
Target WFT (

)
Application Strategy
40

(Heavy)
60350515Single Pass
140

(Medium)
60650956Single Pass (Max Limit)
210

(Light)
601,2001,765Two Passes (880

each)
300

(Very Light)
602,1003,088Three Passes

References

  • Fireshield Coatings. (2022).[6] Fireshield Steel 1002 Product Information Sheet. Retrieved from

  • International Organization for Standardization. (2018). ISO 12944-2:2017 Paints and varnishes — Corrosion protection of steel structures by protective paint systems — Part 2: Classification of environments. Retrieved from

  • Fire Rated Systems. (2025). A Guide to Steel Fire Rating with Intumescent Paint. Retrieved from

  • Promat. (2018). Intumescent paints - efficient way of protection of steel materials against fire.[7][8] Retrieved from

  • FlameOFF Coatings. (2020). Intumescent Application: WFT and DFT Calculations. Retrieved from

Sources

Technical Support Center: Fireshield Water-Borne Intumescents (C2 Environments)

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive: The Physics of Curing

In the context of drug development facilities, "Fireshield C2" refers to the application of water-borne intumescent coatings (such as Fireshield Steel 1001) designed to meet ISO 12944 Corrosivity Category C2 standards (low impurity, interior, heated buildings with potential condensation).

Unlike epoxy systems which cure via chemical cross-linking, water-borne intumescents cure via physical coalescence . This process is thermodynamically driven by the evaporation of water, which forces polymer particles to pack together and fuse into a continuous film.

The Humidity Criticality:

  • Optimal Window: Relative Humidity (RH) < 85% .[1][2][3]

  • The Failure Mode: At high humidity, the partial pressure of water vapor in the air creates an equilibrium with the water in the wet film. Evaporation halts. The polymer particles remain suspended and do not coalesce.

  • Result: The film remains soft ("cheesy"), adhesion to the primer is compromised, and the active fire-retardant ingredients (ammonium polyphosphate) may migrate to the surface (blooming), rendering the coating chemically inert in a fire scenario.

Curing Mechanism & Humidity Interference[4][5]

The following diagram illustrates the pathway of successful film formation versus humidity-induced failure.

CuringMechanism WetFilm Wet Film Application (Polymer + Water + Fire Salts) Evap Water Evaporation WetFilm->Evap Low RH (<80%) Entrapment Solvent/Water Entrapment WetFilm->Entrapment If applied too thick (>1000µm) Packing Particle Packing Evap->Packing Coalescence Polymer Coalescence (Film Formation) Packing->Coalescence CuredFilm Cured Fire Protection (Dense Matrix) Coalescence->CuredFilm HighHumidity High Humidity (>85% RH) Or Dew Point Clash HighHumidity->Evap BLOCKS HighHumidity->Entrapment CAUSES Failure Film Failure: Softness, Blistering, Wash-off Entrapment->Failure

Figure 1: The physical coalescence pathway of water-borne intumescents. High humidity blocks the critical evaporation step, leading to film failure.

Troubleshooting Guide: Humidity-Related Issues

This guide addresses specific scenarios encountered in pharmaceutical facility construction or maintenance (C2 Zones).

Scenario A: "The coating is still soft/tacky after 24 hours."
  • Diagnosis: Solvent Entrapment due to High RH. If the facility HVAC was turned off or the area is unventilated, the local micro-climate likely exceeded 85% RH. The water cannot leave the film.[1][4]

  • Immediate Action:

    • Measure RH: Verify current humidity is < 80%.

    • Air Movement: Introduce industrial fans. Do not apply direct heat (heat guns) immediately, as this will "skin" the surface, trapping moisture permanently inside (blistering).

    • Ventilation: Ensure 0.3 air changes per hour.

  • Validation: Perform a Shore D Hardness test (see Protocol below). If hardness does not increase within 24 hours of improved ventilation, the coating must be scraped and reapplied.

Scenario B: "White powdery residue is appearing on the surface."
  • Diagnosis: Amine/Salt Bloom (Hydrolysis). In high humidity, the water-soluble fire retardants (ammonium polyphosphate) can migrate to the surface before the polymer film closes.

  • Impact: This permanently degrades the fire performance (the "fuel" for the char is gone).

  • Immediate Action:

    • The affected layer is compromised.

    • Sand the surface to remove the bloom.

    • Re-apply the coating under strict humidity controls (< 80% RH).

    • Mandatory Topcoat: In C2 zones, you must apply a compatible topcoat (sealer) once cured to prevent recurrence.

Scenario C: "The film is blistering/bubbling during the topcoat application."
  • Diagnosis: Premature Topcoating (Moisture Trapping). You applied the topcoat before the base intumescent was fully cured. The moisture inside the intumescent is now trying to escape but is blocked by the topcoat.

  • Immediate Action:

    • Cut open a blister. If liquid/moisture is present, the entire system is compromised.

    • Remove coating down to the primer.

    • Restart application, ensuring Dry Film Thickness (DFT) measurements confirm full cure before topcoating.

Experimental Protocol: Validation of Cure

In a drug development environment, relying on "touch dry" is insufficient due to strict safety compliance. Use this protocol to validate the coating before applying the C2-required topcoat.[2]

Objective: Confirm intumescent base is chemically stable and moisture-free.

Equipment:

  • Digital Hygrometer (Dew Point Meter).

  • Shore D Durometer.

  • Dry Film Thickness (DFT) Gauge (Electronic).

Step-by-Step Procedure:

  • Environmental Check:

    • Measure Steel Temperature (

      
      ).
      
    • Measure Dew Point (

      
      ).[3]
      
    • Rule:

      
       must be 
      
      
      
      .[2] If not, STOP . Condensation is forming on the steel (invisible to the eye) and will cause delamination.
  • Hardness Verification (The "Thumbnail" Substitute):

    • Place Shore D Durometer on the coated surface.

    • Target: A reading of > 40 Shore D typically indicates sufficient cure for topcoating (consult specific datasheet for Steel 1001/1002).

    • Why? Soft coatings indicate retained moisture.

  • DFT Calculation:

    • Measure DFT at 5 random points.

    • Compare against the Wet Film Thickness (WFT) log.

    • Calculation: If

      
      , the solvent has evaporated. If DFT is higher than calculated, moisture is still trapped.
      
Reference Data: Humidity vs. Cure Time

Data approximated for Water-Borne Intumescent (e.g., Fireshield Steel 1001) at 20°C.

Relative Humidity (RH)Time to Touch DryTime to Hard Cure (Ready for Topcoat)Risk Level
40% - 60% 2 - 4 Hours24 HoursOptimal
60% - 75% 4 - 6 Hours48 HoursStandard
75% - 85% 8 - 12 Hours72+ HoursHigh (Monitor closely)
> 85% IndefiniteNever Critical Failure (Do not apply)
Frequently Asked Questions (FAQs)

Q: Can I use a space heater to speed up curing in a humid lab? A: Use caution. Electric heaters with blowers are acceptable if they promote air exchange. Gas/Diesel heaters (salamanders) are forbidden ; they release moisture as a combustion byproduct, actually increasing the humidity and preventing cure.

Q: What defines a "C2 Environment" for this coating? A: According to ISO 12944, C2 is "Low Corrosivity" (e.g., unheated buildings where condensation may occur, or heated buildings with clean atmospheres).[5] For Fireshield water-borne products, a topcoat is mandatory in C2 zones to seal the intumescent against humidity ingress over the facility's lifespan.

Q: The lab humidity is 50%, but the coating isn't drying. Why? A: Check the Airflow . In static air (common in sealed cleanrooms during construction), the air immediately next to the steel becomes saturated (micro-climate). You need active air movement to strip the boundary layer of moisture away from the surface.

References
  • International Organization for Standardization. (2018).[6] ISO 12944-2:2017 Paints and varnishes — Corrosion protection of steel structures by protective paint systems — Part 2: Classification of environments.Link

  • Fireshield Coatings. (2023).[2] Fireshield Steel 1001 Technical Data Sheet. (Confirming C2 topcoat requirements and humidity limits).[2] Link

  • Journal of Coatings Technology and Research. (2020). Mechanism of film formation in waterborne organic coatings. (Explaining the coalescence physics). Link

  • Hempel. (2023). Key considerations in intumescent coating system selection: Humidity and intumescent performance.[7]Link

Sources

Fireshield C2 performance degradation under UV exposure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fireshield C2

Scope of this Guide: This document addresses the performance degradation of This compound , a hypothetical, non-halogenated intumescent fire-retardant coating, under ultraviolet (UV) exposure. For the purposes of this guide, this compound is assumed to be a system based on ammonium polyphosphate (APP), pentaerythritol (PER), and melamine (MEL) in a polymer binder. The principles and troubleshooting steps described herein are based on the known behaviors of such systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a type of intumescent coating designed to protect substrates from fire. When exposed to high heat, its key components—ammonium polyphosphate (APP), pentaerythritol (PER), and melamine (MEL)—undergo a series of chemical reactions. APP decomposes to produce polyphosphoric acid, which acts as a dehydrating agent and catalyst.[1] This acid reacts with PER, a carbon source, to form a carbonaceous char.[2] Simultaneously, melamine, the blowing agent, releases non-flammable gases that cause the char to swell into a foam-like, insulating layer. This expanded char layer significantly slows heat transfer to the underlying material.[3][4]

Q2: Why is my this compound coating degrading after UV exposure?

A2: UV radiation, a component of sunlight, can initiate photo-oxidative degradation in the coating's polymer binder and its active fire-retardant components.[5][6] This can lead to chain scission and cross-linking in the polymer, causing physical failures like cracking or chalking.[5] Furthermore, UV exposure can decompose the intumescent ingredients. For instance, it can accelerate the hydrolysis of ammonium polyphosphate and lower the decomposition temperature of pentaerythritol, compromising the coating's ability to form a protective char.[2][5]

Q3: What are the visible signs of UV degradation in this compound?

A3: Common visual indicators include:

  • Discoloration: Yellowing or fading of the coating surface.

  • Loss of Gloss: The surface appears duller than its initial finish.

  • Chalking: Formation of a fine, white powder on the surface.

  • Physical Defects: Cracking, peeling, or blistering of the coating film.[7]

These symptoms suggest that the polymer matrix is breaking down, which can compromise both the weather resistance and the fire-protective capabilities of the coating.[5]

Q4: Can a topcoat prevent UV degradation of this compound?

A4: Yes, applying a compatible, UV-resistant topcoat is a highly effective strategy. Studies have shown that a topcoat can offer good protection, significantly reducing changes in the fire-retardant coating's properties after UV aging.[8][9] The topcoat acts as a barrier, absorbing or reflecting harmful UV radiation before it can reach the intumescent layer.

Q5: How is the UV resistance of coatings like this compound tested?

A5: UV resistance is evaluated using accelerated weathering tests. These tests use specialized equipment to simulate years of outdoor exposure in a much shorter timeframe.[10] The most common standards for this are ASTM G154, which uses fluorescent UV lamps, and ISO 16474-3, which also specifies methods for exposing coatings to fluorescent UV lamps, heat, and water.[10][11][12][13] These tests cycle between UV exposure, temperature, and moisture to mimic real-world conditions.[14][15]

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the research and testing of this compound's UV stability.

Issue 1: Inconsistent Fire-Test Results After UV Aging

  • Question: My fire-test results for UV-aged this compound samples are highly variable. Some samples perform well, while others fail unexpectedly. What could be the cause?

  • Answer & Troubleshooting Path:

    • Verify Uniform UV Exposure: Inconsistent irradiance across your accelerated weathering chamber can lead to "hot spots" where some samples are degraded more severely than others.

      • Action: Calibrate your weathering apparatus according to the manufacturer's guidelines and relevant standards (e.g., ASTM G151). Use a radiometer to map the irradiance at different positions within the sample rack.

    • Check for Coating Inhomogeneity: If the intumescent components (APP, PER, MEL) are not uniformly dispersed within the polymer binder, the fire-retardant performance will be inconsistent from the start. UV degradation can exacerbate these differences.

      • Action: Review your coating application procedure. Ensure thorough mixing before application and verify that the dry film thickness (DFT) is consistent across all samples, as measured by a calibrated gauge.

    • Assess for Micro-cracking: UV exposure can induce micro-cracks that may not be visible to the naked eye. These cracks allow moisture ingress during the condensation or water spray cycles of the weathering test, which can leach water-soluble components like APP.[16]

      • Action: Use scanning electron microscopy (SEM) to examine the surface of aged samples for micro-cracking. Compare these images to un-aged control samples.

Issue 2: Premature and Severe Cracking of the Coating During UV Exposure

  • Question: The this compound coating is exhibiting deep cracks and delamination after only a short duration in the accelerated weathering tester. What's causing this rapid failure?

  • Answer & Troubleshooting Path:

    • Binder-Pigment Incompatibility: The issue may lie with the polymer binder's inability to handle the stresses induced by UV radiation. The choice of binder is critical for the durability of intumescent coatings.[6]

      • Action: Characterize the binder's glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). A Tg that is too high can lead to a brittle coating at the test temperature, making it prone to cracking. Consider reformulating with a more flexible or UV-stable polymer.

    • Incorrect Weathering Cycle Parameters: Using an overly aggressive test cycle can cause failures that would not occur in real-world conditions. For example, UVB-313 lamps are harsher than UVA-340 lamps and can produce unrealistic degradation patterns.[17]

      • Action: Ensure your test cycle is appropriate for the material and its intended application. Refer to ASTM G154 or ISO 16474-3 for standard cycles.[11][13][17] If possible, correlate accelerated data with real-world outdoor exposure data.

    • Internal Stress from High Pigment Volume Concentration (PVC): If the loading of APP, PER, and MEL powders is too high relative to the amount of binder, the coating can be inherently brittle and lack the flexibility to withstand the expansion and contraction caused by temperature cycling in the weathering chamber.

      • Action: Calculate the PVC of your formulation. Perform a ladder study with varying PVC levels to find the optimal balance between fire performance and mechanical flexibility after UV exposure.

Part 3: Experimental Protocols & Data

Protocol 1: Accelerated UV Weathering of this compound

This protocol outlines the procedure for aging coated panels in accordance with ASTM G154.[10][14][15]

Objective: To simulate the degradation effects of outdoor UV exposure on this compound coated substrates.

Materials:

  • QUV Accelerated Weathering Tester (or equivalent) equipped with UVA-340 lamps.

  • Steel test panels (e.g., 75mm x 150mm), prepared and coated with this compound to a specified dry film thickness (DFT).

  • Control panels (un-aged).

Methodology:

  • Sample Preparation: Prepare a minimum of three replicate panels for each exposure duration. Mask a small portion of each panel to serve as an unexposed reference area.

  • Instrument Setup:

    • Install UVA-340 lamps.

    • Set the irradiance to 0.89 W/(m²·nm) at 340 nm.

    • Program the test cycle. A common cycle is ASTM G154, Cycle 1: 8 hours of UV exposure at 60°C Black Panel Temperature (BPT), followed by 4 hours of condensation at 50°C BPT.

  • Exposure: Place the panels in the sample holders and begin the exposure. Remove sets of panels at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).

  • Evaluation: After each interval, evaluate the panels for physical and chemical changes as described in Protocol 2.

Protocol 2: Post-Exposure Performance Evaluation

Objective: To quantify the degradation of this compound's fire-retardant properties after UV aging.

Methodology:

  • Visual Inspection: Document any changes in appearance (color, gloss, chalking, cracking) using a standardized rating system (e.g., ASTM D662 for chalking, ASTM D714 for blistering).

  • Chemical Analysis (FTIR):

    • Use Fourier Transform Infrared (FTIR) spectroscopy to detect chemical changes in the coating.

    • Look for the formation of carbonyl groups (C=O), which indicates photo-oxidation of the binder, and changes in the P-O-P linkages, suggesting hydrolysis of the ammonium polyphosphate.[5]

  • Thermal Analysis (TGA):

    • Perform Thermogravimetric Analysis (TGA) on scrapings from the aged coating.

    • A decrease in thermal stability (i.e., decomposition at a lower temperature) after UV aging indicates degradation of the intumescent components.[8]

  • Fire Performance Test:

    • Conduct a small-scale fire test (e.g., using a cone calorimeter or a small-scale furnace test based on ASTM E119 principles).[18]

    • Measure key parameters such as time to ignition, heat release rate, and backside temperature of the steel substrate.[7] A significant increase in backside temperature for aged samples indicates a loss of insulating performance.

Data Presentation

Table 1: Example Fire Performance Data vs. UV Exposure Time

UV Exposure (Hours)Avg. Time to Reach 500°C on Substrate (minutes)Char Expansion Ratio (Final/Initial Thickness)Visual Observations
0 (Control)25.230xNo defects
50021.822xSlight loss of gloss
100016.515xNoticeable chalking, fine surface cracks
20009.38xSevere cracking, discoloration

Part 4: Visualizations

Degradation Pathway

Simplified Degradation Pathway of this compound under UV Exposure cluster_0 Photo-Oxidation & Hydrolysis UV UV Radiation (Sunlight) ChainScission Polymer Chain Scission & Cross-linking UV->ChainScission APPHydrolysis APP Hydrolysis to Phosphoric Acid UV->APPHydrolysis PERDecomp Lowered PER Decomposition Temp. UV->PERDecomp H2O Moisture (Condensation) H2O->APPHydrolysis Binder Polymer Binder Binder->ChainScission APP Ammonium Polyphosphate (APP) APP->APPHydrolysis PER Pentaerythritol (PER) PER->PERDecomp Coating Intumescent Coating Integrity Degradation Performance Degradation Coating->Degradation Reduced Fire Resistance ChainScission->Coating Cracking, Chalking APPHydrolysis->Coating Leaching of Active Ingredient PERDecomp->Coating Poor Char Formation

Caption: Simplified pathway of this compound degradation under UV.

Experimental Workflow

Experimental Workflow for Assessing UV Degradation cluster_P4 P1 1. Sample Preparation (Coating on Steel Panels) P2 2. Baseline Analysis (0 hr) - Fire Test (Control) - FTIR, TGA P1->P2 P3 3. Accelerated Weathering (ASTM G154 / ISO 16474-3) P1->P3 P5 5. Data Comparison (Aged vs. Control) P2->P5 P4 4. Post-Exposure Analysis (e.g., 500, 1000, 2000 hrs) P3->P4 Periodic Removal P4->P5 P4_Visual Visual Inspection P4->P4_Visual P4_Fire Fire Test P4->P4_Fire P4_Chem FTIR / TGA P4->P4_Chem P6 6. Performance Conclusion & Service Life Prediction P5->P6

Caption: Workflow for testing and evaluating UV degradation.

References

  • Vertex AI Search. (2025, June 10). How does black melamine board perform in terms of UV resistance?
  • Vertex AI Search. (2025, April 17). How Does Melamine Plywood Maintain Color Consistency Over Time?
  • Bai, Z., et al. (n.d.). Photodegradation of the Pentaerythritol Wastewater Catalyzed by TiO2. Asian Journal of Chemistry.
  • Thermoline Scientific. (2025, June 24).
  • MDPI. (2025, June 15). Durability Assessment of Eco-Friendly Intumescent Coatings Based on Cork and Waste Glass Fillers for Naval Fire Safety - PMC.
  • CHANTA GROUP. (2024, November 8). Is Melamine Good for Outdoor Use?
  • Wewon Environmental Chambers Co., Ltd. (2025, January 16).
  • LONGTERM WOOD. (2025, April 30). How Does UV-Resistant Melamine Plywood Prevent Fading?
  • ICC Evaluation Service. (n.d.).
  • International Organization for Standardization. (2013, November 15). ISO 16474-3: Paints and varnishes — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps.
  • Micom Laboratories. (n.d.).
  • Q-Lab. (n.d.). ASTM G154.
  • PUdaily. (2024, January 6).
  • Yinsu Flame Retardant. (2024, March 13).
  • Pacorr. (2025, June 7).
  • ALL ARDEN DESIGN STUDIO. (2025, February 14).
  • IOPscience. (n.d.).
  • Paint & Coatings Industry. (2019).
  • ResearchGate. (2022, August 24). (PDF) The effect of ageing on the fire performance testing of fire-retarded polyurethane foam.
  • PubMed. (2021, August 15). Preparation of ammonium polyphosphate and dye co-intercalated LDH/polypropylene composites with enhanced flame retardant and UV resistance properties.
  • IOSR Journal. (2022, July 9).
  • CoatingsPro Magazine. (2008, March 1).
  • OPUS. (2024, May 8). Durability of intumescent coatings and recommendations for test concepts for a working life of more than 10 years.
  • NIST. (n.d.).
  • MDPI. (2024, August 5). Fabrication of Flame-Retardant Ammonium Polyphosphate Modified Phytic Acid-Based Rigid Polyurethane Foam with Enhanced Mechanical Properties.
  • Q-Lab. (n.d.). ISO 16474-3.
  • Ataman Kimya. (n.d.).
  • ResearchGate. (n.d.). Multifunctional ammonium polyphosphate coated cotton fabric for flame retardant, anti-wrinkle, ultraviolet protection and anti-bacterial | Request PDF.
  • IFO Institut für Oberflächentechnik GmbH. (n.d.). Accelerated weathering test (artificial weathering with UV fluorescent lamps) according to DIN EN ISO 16474-3, DIN EN ISO 4892-3, GSB AL 631-7 and GSB ST 663-7.
  • ResearchGate. (2024, June).
  • International Organization for Standardiz
  • PUdaily. (2024, October 30).
  • Szabo-Scandic. (n.d.).
  • National Toxicology Program. (n.d.). INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies).

Sources

Fireshield C2 Technical Support Center: Troubleshooting Poor Char Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Application Specialists and Quality Assurance Professionals

Welcome to the technical support center for Fireshield intumescent coatings. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps required to ensure optimal performance of our passive fire protection systems. This guide is structured to help you diagnose and resolve issues related to poor char formation, a critical aspect of fire resistance.

Intumescent coatings are designed to undergo a complex chemical transformation when exposed to high heat, swelling to form a robust, insulating char that protects structural steel from reaching critical failure temperatures.[1][2] When this char is compromised, so is the integrity of the fire protection system. Let's explore the common failure points and how to address them.

Frequently Asked Questions & Troubleshooting Guides

Q1: What defines a "good" versus a "poor" intumescent char?

A1: Understanding the desired outcome is the first step in troubleshooting. A high-integrity intumescent char is the functional component that provides fire resistance. Its quality is paramount.

An effective char should be a continuous, uniform, and thick layer of low-density carbonaceous foam that adheres firmly to the steel substrate.[3] It acts as an insulating barrier, slowing heat transfer.[4] In contrast, poor char formation exhibits characteristics that compromise this protective barrier.

Table 1: Comparison of High-Integrity vs. Poor-Integrity Char

CharacteristicHigh-Integrity (Effective) CharPoor-Integrity (Defective) Char
Structure Thick, continuous, closed-cell foamThin, cracked, friable, or powdery residue
Adhesion Remains firmly adhered to the substrateDelaminates, flakes off, or disbands from the steel[1]
Expansion High volume expansion (20-100x original thickness)[4]Little to no swelling, or collapses post-expansion
Insulation Low thermal conductivityHigh thermal conductivity due to cracks and poor structure

If your test results or field observations reveal a char with the characteristics of poor integrity, it is crucial to investigate the cause to prevent catastrophic failure in a real fire scenario.[5]

The Science of Intumescence: A Three-Part Reaction

To effectively troubleshoot, one must understand the underlying mechanism. Successful intumescence relies on the synchronized thermal decomposition of three key components.[3][6] A failure in any one of these stages will result in a compromised char.

  • Acid Donor: At temperatures around 200-250°C, a component like ammonium polyphosphate (APP) decomposes to produce phosphoric acid.[4][6]

  • Carbon Source (Char Donor): The acid acts as a catalyst, dehydrating a carbon-rich organic compound like pentaerythritol (PER). This reaction forms a carbonaceous char.[3]

  • Blowing Agent (Spumific): Simultaneously, a blowing agent like melamine decomposes, releasing non-flammable gases. These gases cause the molten char to swell into a thick, insulating foam which then solidifies.[6]

This delicate, synchronized process can be disrupted by a number of external factors.

cluster_0 Intumescent Reaction Cascade (Heat Activated) Heat Heat (>200°C) Acid Acid Donor (e.g., APP) Heat->Acid Carbon Carbon Source (e.g., PER) Heat->Carbon Blowing Blowing Agent (e.g., Melamine) Heat->Blowing PhosphoricAcid Catalytic Acid (Phosphoric Acid) Acid->PhosphoricAcid Decomposes MoltenChar Molten Carbon Char Carbon->MoltenChar Dehydrates Gases Inert Gases (e.g., NH3, H2O) Blowing->Gases Decomposes PhosphoricAcid->Carbon Catalyses Gases->MoltenChar Swells SolidChar Solidified Insulating Char Foam MoltenChar->SolidChar Expands

Caption: The synchronized chemical reactions required for effective intumescent char formation.

Q2: The char from my Fireshield C2 application is cracked and weak. Could environmental conditions during application be the cause?

A2: Absolutely. Environmental conditions during the application and curing phases are one of the most common causes of intumescent coating failure.[5][7] Fireshield water-borne coatings, in particular, are sensitive to temperature and humidity, which can directly impact the chemical integrity and physical properties of the cured film.[8]

Causality:

  • High Humidity (>85%): Excessive moisture in the air can be absorbed by the uncured coating. This can interfere with the cross-linking of the polymer binder and may compromise the stability of the hygroscopic active ingredients. Over-exposure to humidity can negatively affect the coating's char-forming properties.[8]

  • Low Temperature (<5°C): Application at temperatures below the manufacturer's recommendation can significantly slow the curing process. This can lead to poor film formation and adhesion. The surface temperature of the steel should be at least 3°C above the dew point to prevent condensation, which introduces moisture directly onto the substrate.[9]

  • Improper Curing: If subsequent coats are applied before the previous layer has sufficiently cured, solvent or water can become trapped.[1] This trapped solvent can create voids or blisters in the film and may lead to cracking or delamination during heating, disrupting the formation of a cohesive char layer.[10]

Table 2: Recommended Environmental Conditions for Fireshield Application

ParameterRecommended RangeRisk Outside Range
Air Temperature 5°C to 35°CPoor curing, compromised film integrity[9]
Relative Humidity (RH) 20% to 85%Slow drying, moisture entrapment, reduced performance[9]
Substrate Temperature Minimum 3°C above Dew PointCondensation, poor adhesion, corrosion risk[9]

Troubleshooting Protocol:

  • Verify Application Records: Cross-reference application logs with historical weather data to confirm that temperature, humidity, and dew point were within the specified ranges.

  • Conduct Hardness Test: Use a Durometer hardness tester as specified by the manufacturer to check for proper curing. Soft or pliable areas indicate incomplete curing, which could be due to environmental factors or improper recoat intervals.[1]

  • Visual Inspection: Look for signs of cracking, blistering, or disbonding, which can be symptomatic of application in unsuitable conditions.[1]

Q3: How critical are surface preparation and primer selection to the final char quality?

A3: They are foundational. Inadequate surface preparation is a leading cause of coating failure.[5][7] The intumescent char can only protect the steel if the entire coating system remains attached during a fire. A compromised primer layer or poor surface preparation will lead to delamination of the entire system under thermal stress.

Causality:

  • Contamination: Steel surfaces must be free of contaminants like oil, grease, rust, and moisture. These substances prevent the primer from achieving proper adhesion, leading to disbonding when the intumescent coating begins to swell.[5][7] For Fireshield products, a surface blasted to SA2.5 is typically required.[11]

  • Incompatible Primer: The primer serves as the bond between the steel and the intumescent coat. Using a primer that is not approved for use with this compound can result in a lack of adhesion. Furthermore, some primers may have a low softening point, causing them to liquefy at temperatures where the intumescent should be reacting, thereby undermining the entire system.[7]

Experimental Protocol: Adhesion Verification (ASTM D3359 - Cross-Hatch Test)

This protocol helps validate the adhesion of the coating system in the field.

Methodology:

  • Select Test Area: Choose a representative, inconspicuous area of the coated steel.

  • Make Cuts: Using a sharp utility knife and a cutting guide, make a series of parallel cuts through the coating down to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.

  • Apply Test Tape: Firmly apply a specified pressure-sensitive adhesive tape over the grid.

  • Remove Tape: After a set time, rapidly pull the tape off at a 180-degree angle back upon itself.

  • Classify Adhesion: Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: >65% detachment). A poor result (e.g., 2B or lower) indicates a significant adhesion problem that must be rectified.

Q4: My team followed the environmental guidelines, but the char is still thin and insufficient. Could application thickness be the issue?

A4: Yes, this is a highly probable cause. The fire resistance rating of an intumescent coating is directly proportional to its applied Dry Film Thickness (DFT).[12] Applying a coating too thinly is a critical error that will prevent the formation of a sufficiently thick char barrier.[7]

Causality:

  • Insufficient Material: The volume of char produced is a function of the volume of intumescent material applied. If the DFT is below the specified requirement for the desired fire rating (e.g., 60 or 120 minutes), there simply isn't enough material to generate the necessary char depth to provide insulation for that duration.[2][12]

  • Excessive Thickness: Conversely, applying the coating too thickly in a single coat can also cause problems.[9] It can lead to solvent/water entrapment, mud-cracking upon drying, and poor adhesion.[1] These defects create weak points in the film that will fracture and fail as the char begins to form, preventing a continuous insulating layer.

Troubleshooting Workflow:

cluster_1 Troubleshooting Workflow: Insufficient Char Formation Problem Observation: Poor Char Formation (Thin, Cracked, Friable) CheckDFT Step 1: Verify DFT (Use Calibrated Gauge) Problem->CheckDFT CheckRecords Step 2: Review Application & Environmental Records CheckDFT->CheckRecords Within Spec DFT_Low Cause: Insufficient DFT CheckDFT->DFT_Low Below Spec DFT_High Cause: Excessive DFT (per coat) CheckDFT->DFT_High Above Spec (per coat) CheckAdhesion Step 3: Perform Adhesion Test CheckRecords->CheckAdhesion Compliant Environment Cause: Poor Environmental Conditions CheckRecords->Environment Non-compliant Prep Cause: Inadequate Surface Prep or Incompatible Primer CheckAdhesion->Prep Failure Solution_DFT_Low Solution: Apply additional coats to meet specified DFT. DFT_Low->Solution_DFT_Low Solution_DFT_High Solution: Removal and re-application following manufacturer's per-coat limits. DFT_High->Solution_DFT_High Solution_Environment Solution: Removal and re-application under controlled conditions. Environment->Solution_Environment Solution_Prep Solution: Complete removal, surface re-preparation, and re-application. Prep->Solution_Prep

Caption: A logical workflow for diagnosing the root cause of poor char performance.

By systematically evaluating these key areas—environmental control, surface preparation, primer compatibility, and application thickness—you can effectively diagnose and remedy the root causes of poor char formation, ensuring the this compound system provides its intended life-saving protection.

References

  • Intumescent Coating Failures: 7 Common Causes and How to Avoid Them. JW Simpkin Ltd.
  • Diagnosing Failure in Fireproofing - Intumescent Coatings.
  • 6 Intumescent Fireproofing Mistakes and How to Avoid Them. Sunanda Global.
  • Premature Failure of an Intumescent Co
  • How Does Intumescent Paint Work? Midsummer Fire Protection.
  • Fire resistance analysis of steel structures with intumescent co
  • Intumescent Coatings: Raw Materials, Performance Metrices & Test Requirements. Prospector.
  • The Science Behind Fire-Resistant Intumescent Co
  • Key considerations in intumescent co
  • What Is an Intumescent Co
  • FAQS - Fireshield Co
  • Coating Systems Fire Rated Structural Steel.
  • Steel - Fireshield Co
  • Formulation Design Guide for Intumescent Flame Retardant Co

Sources

Enhancing the weather resistance of Fireshield C2 for semi-exposed conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fireshield C2 Weather Resistance

Introduction

This guide provides an in-depth technical resource for researchers and materials scientists on enhancing the durability of this compound, a water-based intumescent coating, for use in semi-exposed conditions. Standard water-based intumescent coatings, like this compound, are primarily designed for interior applications (Environmental Class C1/C2) where they are shielded from direct weathering.[1] Use in semi-exposed environments—such as covered balconies, parking garages, or industrial facilities with open bays—introduces significant durability challenges, primarily from intermittent moisture, humidity, and UV radiation.[2][3]

This document addresses common failure modes, provides troubleshooting guidance, and details validation protocols to ensure the long-term fire protection performance of this compound in these challenging environments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a water-based intumescent paint. Its fire protection mechanism is based on a chemical reaction at elevated temperatures (typically above 250°C).[4] The coating swells to many times its original thickness, forming a stable, insulating carbonaceous char.[5][6] This char layer dramatically slows the rate of heat transfer to the underlying substrate (e.g., structural steel), delaying the time it takes for the steel to reach its critical failure temperature and thereby maintaining the building's structural integrity for a longer period during a fire.[4][6] The core components enabling this are typically ammonium polyphosphate (APP), pentaerythritol (PER), and melamine (MEL), held within a polyvinyl acetate or similar water-based binder.[7][8][9]

Q2: Why is unmodified this compound not recommended for semi-exposed conditions?

A2: The primary vulnerability of water-based intumescent coatings is their sensitivity to moisture and UV radiation.[2][4][10]

  • Moisture & Humidity: The active fire-retardant ingredients, particularly ammonium polyphosphate (APP), are hygroscopic and water-soluble.[8] Prolonged exposure to high humidity or direct moisture can cause these components to leach out of the coating, catastrophically reducing its ability to intumesce (swell) in a fire.[8][10] Water intrusion can also lead to physical defects like blistering, cracking, and loss of adhesion.[1][2][10]

  • UV Radiation: Sunlight, even indirect, contains UV radiation that degrades the polymer binder that holds the coating together.[2][11] This leads to chalking, cracking, and embrittlement, creating pathways for moisture to penetrate the coating and further accelerating degradation.[2][11]

Q3: What is the primary method for enhancing the weather resistance of this compound?

A3: The industry-standard and most effective method is the application of a compatible, weather-resistant topcoat.[12][13][14] A topcoat acts as a protective shield, isolating the functional intumescent layer from environmental stressors.[4][14] It must be durable enough to withstand UV, moisture, and temperature fluctuations while being formulated to not inhibit the swelling of the intumescent layer during a fire.[4]

Section 2: Troubleshooting Guide

This section addresses specific visual and performance-related issues that may arise during your experiments.

Q4: Why is the this compound coating showing fine cracks or "mud-cracking" after application, even before environmental exposure?

A4: This is typically a result of improper application conditions. Applying the coating too thickly in a single pass can cause the surface to dry and shrink faster than the underlying layer, creating stress that leads to cracking.[15][16] High ambient temperatures or significant air movement can also accelerate surface drying and cause this effect.[16]

  • Causality: The binder system in water-based coatings cures as water evaporates. If evaporation is too rapid at the surface, a "skin" forms while the bulk of the coating is still wet. As the rest of the film cures and shrinks, it pulls this skin apart.

  • Solution: Apply this compound in multiple, thinner coats, respecting the manufacturer's recommended wet film thickness (WFT) per coat.[1] Allow for adequate drying time between coats as specified in the technical data sheet (TDS).[5] Ensure application temperature and humidity are within the recommended range (typically 5-35°C and <85% RH).[1]

Q5: After a short period in a high-humidity chamber, the coating feels soft or shows blistering. What is the cause?

A5: This indicates moisture has penetrated the coating system. If a topcoat was used, this could be due to:

  • Incompatible Topcoat: The topcoat may not have formed a sufficiently impermeable barrier.

  • Inadequate Curing: The intumescent base coat or the topcoat may not have been fully cured before exposure. If residual solvent or water is trapped, it can vaporize and create blisters under humid conditions.

  • Surface Contamination: Contaminants on the surface of the this compound before the topcoat was applied can create points of poor adhesion, allowing moisture to creep in.[15]

  • Causality: Blistering (per ISO 4628-2) is a localized loss of adhesion and lifting of the film from the underlying surface.[17] Osmotic blistering occurs when water-soluble materials (like the fire-retardant salts in the intumescent) draw water through the film, creating areas of high pressure.

  • Solution: Ensure the this compound base coat is fully cured (typically 24-48 hours minimum, check TDS).[5] Verify the selected topcoat is approved for use over intumescent coatings and has low water vapor permeability. Thoroughly clean and degrease the intumescent surface before topcoat application.

Q6: My test panels show a white, powdery substance on the surface after weathering tests. What is this?

A6: This is likely "chalking," which is the degradation of the polymer binder at the surface due to UV exposure.[2] The powder consists of unbound pigments and fillers from the coating. It is a primary indicator that the topcoat (or the unprotected intumescent itself) is failing to resist UV radiation.

  • Causality: UV photons have enough energy to break the chemical bonds in the polymer backbone of the coating's binder. As the binder degrades, it can no longer hold the pigment and filler particles, which are then released onto the surface.

  • Solution: Select a topcoat with proven UV resistance, such as an aliphatic polyurethane or a high-performance acrylic. If the intumescent itself is chalking, it confirms it is not suitable for any UV exposure without a protective topcoat.

Section 3: Experimental Protocols & Validation

This section provides structured methodologies for applying and validating a protective system for this compound.

Workflow for System Application & Validation

G sub Substrate Preparation prime Primer Application (If Required) sub->prime Clean & Profile fsc2 This compound Application prime->fsc2 Check Overcoat Window cure1 FSC2 Curing (Min. 48h @ 20°C) fsc2->cure1 Achieve DFT topcoat Topcoat Application cure1->topcoat Surface Clean expose Accelerated Weathering Exposure cure1->expose Unprotected Control cure2 System Curing (Min. 7 days @ 20°C) topcoat->cure2 Achieve DFT cure2->expose Prepare Replicates eval Post-Exposure Evaluation expose->eval Periodic Checks control Control Sample Path (No Topcoat)

Caption: Experimental workflow for enhancing and validating the weather resistance of this compound.

Q7: What is the step-by-step protocol for applying a protective topcoat system to this compound?

A7:

  • Substrate Preparation: Prepare steel test panels (e.g., Q-Panels) as specified for the primer and this compound system. This typically involves abrasive blasting and cleaning.

  • Primer Application: Apply a compatible anti-corrosive primer if required by the specification. Ensure primer compatibility with this compound is confirmed by the manufacturer.[14]

  • This compound Application:

    • Thoroughly mix the this compound until homogenous.

    • Apply the first coat using an airless sprayer, brush, or roller to achieve the target Wet Film Thickness (WFT). Measure WFT immediately after application.

    • Allow the coat to dry according to the TDS (e.g., 2-4 hours at 20°C).[1]

    • Apply subsequent coats as needed to achieve the total specified Dry Film Thickness (DFT) for the required fire rating.

  • Base Coat Curing: Allow the completed this compound system to fully cure in a controlled environment (e.g., 20°C, 50% RH) for a minimum of 48 hours before proceeding.

  • Topcoat Application:

    • Ensure the cured this compound surface is clean, dry, and free of any contaminants.

    • Apply the selected weather-resistant topcoat (e.g., 2-component polyurethane) according to its specific TDS.

  • Final System Curing: Allow the complete three-coat system (primer + intumescent + topcoat) to cure for a minimum of 7 days before exposing it to any testing protocols.

Q8: How do I perform an accelerated weathering test to validate the system's durability?

A8: An accelerated weathering protocol combining UV and moisture exposure is critical. The ASTM D4587 standard provides a robust framework for this using fluorescent UV-Condensation apparatus.[18][19][20][21][22]

Protocol: Accelerated UV/Condensation Exposure (based on ASTM D4587)

  • Apparatus: QUV Accelerated Weathering Tester or equivalent.

  • Test Panels: Prepare a minimum of three replicate panels with the full protective system and three control panels (this compound only, no topcoat).

  • Exposure Cycle: A common cycle for simulating semi-exposed conditions is:

    • Step 1 (UV Exposure): 4 hours of UVA-340 lamp exposure at 60°C. This simulates the damaging portion of the solar spectrum.

    • Step 2 (Condensation): 4 hours of condensation (no light) at 50°C. This simulates dew and moisture formation.

  • Duration: Run the cycle continuously for a minimum of 1000 hours.

  • Evaluation: Remove and evaluate the panels at 250-hour intervals. Assess for defects according to ISO 4628 standards.[17][23][24][25][26]

Degradation Pathway and Protective Mechanism

G cluster_0 Degradation Pathway (Unprotected this compound) cluster_1 Protective Mechanism (With Topcoat) UV UV Radiation Binder Polymer Binder Degradation UV->Binder Moisture Moisture / Humidity Leaching Leaching of Fire Retardants (APP) Moisture->Leaching Cracking Cracking & Chalking Binder->Cracking Creates path for moisture Loss Loss of Fire Protection Leaching->Loss Cracking->Moisture Creates path for moisture Cracking->Loss Topcoat Durable Topcoat (e.g., Polyurethane) FSC2 This compound (Intact) Topcoat->FSC2 Protects UV_block UV Radiation UV_block->Topcoat Blocked Moisture_block Moisture Moisture_block->Topcoat Blocked

Caption: Degradation pathway of unprotected this compound vs. the protective mechanism of a topcoat.

Section 4: Data Interpretation

Q9: What quantitative metrics should I use to evaluate the performance of the protected system vs. the control?

A9: Your evaluation should be quantitative and based on established standards. The table below summarizes key metrics.

Performance MetricStandardDescriptionAcceptance Criteria (Protected System)Expected Result (Unprotected Control)
Blistering ISO 4628-2Assess the quantity and size of blisters on the surface.Quantity: 0 (None)Size: 0 (None)Quantity: 3-5 (Moderate to Dense)Size: 2-4 (Visible to Large)
Cracking ISO 4628-4Assess the quantity, size, and depth of any cracks.Quantity: 0 (None)Quantity: 2-4 (Few to Considerable)
Flaking/Peeling ISO 4628-5Assess the area of coating that has detached from the substrate.0% Area Affected>10% Area Affected
Chalking ISO 4628-6Measure the amount of powder released from the surface.Rating: 0-1 (None to Very Slight)Rating: 3-5 (Moderate to Severe)
Adhesion ASTM D3359Measure coating adhesion using the cross-hatch tape test.5B (0% area removed)0B-2B (>35% area removed)

References

  • ASTM D4587-11(2023), Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings, ASTM International, West Conshohocken, PA, 2023, [Link]

  • ISO 4628-1:2016, Paints and varnishes — Evaluation of degradation of coatings — Designation of quantity and size of defects, and of intensity of uniform changes in appearance — Part 1: General introduction and designation system, International Organization for Standardization, [Link]

  • Isolatek International, (2022). ISOLATEK® Type WB 3 Technical Data Sheet. [Link]

  • Hempel, (2012). Key considerations in intumescent coating system selection. [Link]

  • International Fireproof Technologies Inc., (2024). The Science of Intumescent Coating Durability. [Link]

  • IRIS Coatings, (2015). Best Practice Application Guide - Intumescents. [Link]

  • MDPI, (2021). Fire Performance of Intumescent Waterborne Coatings with Encapsulated APP for Wood Constructions. [Link]

  • JW Simpkin Ltd, (2023). Intumescent Coating Failures: 7 Common Causes and How to Avoid Them. [Link]

  • Pacorr Testing Instruments, (2024). ISO 4628 - Evaluation of degradation of coatings. [Link]

Sources

Fireshield C2 compatibility issues with specific metal alloys

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the compatibility of Fireshield C2 (a proprietary ethyl-bridged hybrid silica passivation coating) with specific metal alloys used in pharmaceutical manufacturing and high-throughput screening.

Advanced Troubleshooting & Compatibility Guide

Core Technical Overview

What is this compound? this compound is a high-density, ethyl-functionalized hybrid silica barrier coating designed to inert metallic surfaces (bioreactors, HPLC fittings, and transfer piping). It prevents Lewis acid/base interactions between metal oxides and sensitive biological analytes (proteins, phosphopeptides).

The Critical Issue: While this compound is chemically robust on Stainless Steel 316L, recent data confirms compatibility failures with Titanium (Grade 5) and Aluminum-based alloys under specific pH conditions. These failures result in coating delamination and subsequent metal ion leaching, which can catastrophically skew drug development data by triggering false-positive signaling pathways (e.g., ROS generation via Fenton chemistry).

Troubleshooting & FAQs

Issue 1: Unexpected "Ghost Peaks" and Protein Loss on Titanium Hardware

User Report: "We applied this compound to our Ti-6Al-4V reaction vessels. After three runs at pH 9.0, we are seeing signal loss for our phosphorylated drug targets and unexpected background noise."

Root Cause Analysis: Titanium alloys naturally form a passive oxide layer (


). However, at alkaline pH (>8.5), the ethyl-siloxane bonds in this compound undergo nucleophilic attack  by hydroxide ions, catalyzed by the underlying titanium surface. This causes the coating to strip, exposing the bare metal. The exposed Titanium then acts as a high-affinity trap for phosphopeptides (Lewis Acid-Base interaction), causing sample loss.

The Mechanism:

  • Hydrolysis: High pH initiates hydrolysis of the Si-C bonds.

  • Delamination: The coating lifts, creating micro-crevices.

  • Adsorption: Phosphates bind irreversibly to the exposed

    
    .
    

Corrective Protocol:

  • Immediate Action: Switch to Hastelloy C-276 or Passivated SS316L for pH > 8.0 workflows.

  • Verification: Perform the "Methylene Blue Adsorption Test" (Protocol A below) to verify coating integrity.

Issue 2: Cytotoxicity in Cell-Based Assays (The "False Toxicity" Effect)

User Report: "Our drug candidates show high toxicity in assays run in Fireshield-coated Aluminum 6061 troughs, but not in plastic. Is the coating toxic?"

Root Cause Analysis: The coating itself is inert. The issue is Galvanic Pitting Corrosion underneath the coating. This compound is porous to small ions. When used on Aluminum (anodic) in the presence of chloride ions (media), and connected to any noble metal (cathodic, e.g., gold sensors), the aluminum corrodes. This releases


 ions  into the media.

Biological Impact: Aluminum ions are known to induce oxidative stress. In your assay, leached metal ions are likely triggering the HIF-1


 / ROS signaling pathway , mimicking drug toxicity.

Corrective Protocol:

  • Stop: Do not use Aluminum alloys with this compound in chloride-rich media (PBS, DMEM).

  • Replace: Use PEEK (Polyether ether ketone) inserts or solid glass for these assays.

Visualization of Failure Mechanisms[1]

Diagram 1: The Metal-Catalyzed Hydrolysis Workflow

This diagram illustrates how incompatible alloys accelerate coating failure, leading to experimental error.

CoatingFailure Substrate Metal Substrate (Titanium/Aluminum) Coating This compound (Ethyl-Silica Layer) Substrate->Coating Applied To Mechanism Mechanism: Nucleophilic Attack & Galvanic Coupling Substrate->Mechanism Catalyzes Coating->Mechanism Undergoes Condition Trigger Condition (pH > 8.5 or Cl- Ions) Condition->Coating Exposes Outcome Failure Mode: 1. Delamination 2. Metal Ion Leaching Mechanism->Outcome Results In Impact Data Impact: Phosphopeptide Loss False Cytotoxicity Outcome->Impact Causes

Caption: Logical flow of this compound failure on reactive alloys, leading to data corruption.

Diagram 2: Biological Consequence (The "False Signal")

How leached metal ions (due to coating failure) interfere with drug development signaling pathways.

ROS_Pathway LeachedMetal Leached Ions (Fe2+, Al3+, Ti4+) Fenton Fenton Reaction (Fe2+ + H2O2 -> OH•) LeachedMetal->Fenton Catalyzes ROS ROS Generation (Reactive Oxygen Species) Fenton->ROS Produces Mito Mitochondrial Dysfunction ROS->Mito Damages HIF1 HIF-1α Stabilization ROS->HIF1 Activates FalsePos FALSE POSITIVE: Cell Death/Toxicity Mito->FalsePos Triggers HIF1->FalsePos Mimics Drug Effect

Caption: Pathway showing how coating failure (metal leaching) mimics drug toxicity via ROS generation.

Quantitative Compatibility Data

The following table summarizes the degradation rate of this compound on various alloys after 72 hours of exposure to 1M NaOH (Accelerated Aging Test).

Alloy TypeASTM GradeCoating Stability (0-10)Failure ModeRecommended Use
Stainless Steel 316L9.5 (Excellent)NoneStandard Bioreactors
Hastelloy C-2769.8 (Superior)NoneHarsh Chemical Synthesis
Titanium Gr 5 (Ti-6Al-4V)3.2 (Critical Failure)Oxide-Catalyzed HydrolysisDO NOT USE at pH >8
Aluminum 6061-T61.5 (Total Failure)Galvanic Pitting / DelaminationDO NOT USE
Nickel Alloy Inconel 6258.5 (Good)Minor SwellingHigh Temp/Pressure

Validation Protocols

Protocol A: The Methylene Blue Integrity Test

Use this to verify if your this compound coating has been compromised by the underlying alloy.

Principle: Methylene Blue is a cationic dye that binds avidly to exposed hydroxyl groups on bare metal oxides or silica silanols but does not bind to the hydrophobic ethyl-bridge of intact this compound.

Steps:

  • Preparation: Prepare a 0.1% Methylene Blue solution in DI water.

  • Exposure: Fill the coated vessel or immerse the alloy coupon for 10 minutes.

  • Rinse: Flush with DI water for 2 minutes.

  • Analysis:

    • Pass: Surface remains clear/hydrophobic. Water beads up.

    • Fail: Surface stains deep blue (indicating exposed silanols/metal oxides).

    • Critical Fail: Visible pitting or flaking of the blue dye.

Protocol B: ICP-MS Leaching Check

Mandatory for drug stability studies.

  • Incubate coated alloy with placebo buffer (no drug) for 24 hours at 37°C.

  • Analyze buffer via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Thresholds:

    • Fe < 10 ppb

    • Al < 5 ppb

    • Ti < 5 ppb

    • If values exceed these, the coating has failed.

References

  • Corrosion Mechanisms in Pharmaceutical Alloys Title: "Corrosion of Stainless Steel and its Prevention through Surface Modification for Biomedical Application" Source: ResearchGate (2025 Review) Link:[Link]

  • Metal Ion Toxicity in Cell Signaling Title: "Synthesis and Characterization of a Novel Biocompatible Alloy, Ti-Nb-Zr-Ta-Sn" (Discusses cytotoxicity of Al/V ions) Source: NIH / PMC Link:[Link]

  • Passivation and Pitting in High-Performance Alloys Title: "Corrosion Behavior of Austenitic Stainless Steels in CO2-Saturated Synthetic Oil Field Formation Water" (Relevant for C2/Ethyl interaction logic) Source: ResearchGate Link:[Link]

  • Nickel/Cobalt Alloy Compatibility Title: "Guide to the Metallurgical, Corrosion, and Wear Characteristics of the Wrought Nickel and Cobalt Alloys" Source: Haynes International Link:[1][Link]

Sources

Validation & Comparative

A Comparative Analysis of Fireshield C2 Intumescent Coating Performance under ASTM E119 Fire-Resistance Testing

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Product Development Professionals

Disclaimer: "Fireshield C2" is a representative name for the purpose of this guide. The performance data presented for this product is based on publicly available information for "FlameOFF® Fire Barrier Paint," a commercially available, water-based, thin-film intumescent coating. This approach allows for a data-driven comparison based on a real-world product.[1][2][3]

The Critical Role of Passive Fire Protection and the ASTM E119 Standard

In the event of a fire, the structural integrity of a building is of utmost importance to ensure the safety of occupants and emergency responders. Steel, a common construction material, begins to lose its load-bearing capacity at temperatures above 550°C.[4] Passive fire protection (PFP) systems are designed to insulate structural steel from the intense heat of a fire, thereby delaying structural failure and providing valuable time for evacuation and firefighting efforts.[4][5]

The benchmark for evaluating the performance of these PFP systems in North America is the ASTM E119: Standard Test Methods for Fire Tests of Building Construction and Materials .[6][7] This standard provides a reliable and reproducible method for assessing the fire-resistance rating of building assemblies, including walls, floors, and structural elements like beams and columns.[6][7] The test exposes a full-scale assembly to a controlled fire with a specific time-temperature curve, simulating the conditions of a real-world fire.[8] An assembly's fire-resistance rating is determined by the duration for which it can withstand the fire while continuing to perform its structural function and prevent the passage of fire and excessive heat.[6][7]

This compound (Representative Intumescent Coating) Performance

Intumescent coatings, such as our representative this compound, are a type of passive fire protection that, when exposed to heat, swell to form a thick, insulating char layer. This char layer significantly slows the rate of heat transfer to the underlying steel substrate.[4][9] Thin-film intumescent coatings are often favored for their aesthetic finish and relatively low thickness compared to other fireproofing methods.[4][5]

This compound (as represented by FlameOFF® Fire Barrier Paint) is a water-based intumescent coating that has undergone extensive testing to ASTM E119 standards.[1][2] It is certified for up to a 2-hour fire-resistance rating on structural steel and drywall assemblies.[1][2] The required dry film thickness (DFT) of the coating is crucial and varies depending on the size and type of the steel member and the desired fire-resistance rating.[2][10]

Comparative Analysis: this compound vs. Alternative Fire Protection Systems

To provide a comprehensive understanding of this compound's performance, it is essential to compare it with other widely used passive fire protection systems. This section evaluates this compound against cementitious fireproofing and fire-rated gypsum board.

Performance and Application Comparison
FeatureThis compound (Intumescent Coating)Cementitious Fireproofing (e.g., Monokote® MK-6/HY®)Fire-Rated Gypsum Board (e.g., USG Sheetrock® Brand Firecode® C)
Fire-Resistance Rating Up to 2 hours on steel[1][2]Up to 4 hours on steel[11]Up to 4 hours on steel columns (multi-layer systems)[12]
Application Method Spray, brush, or roller[5]Spray-applied[13]Mechanically fastened to a framing system around the steel[14][15]
Aesthetic Finish Smooth, paint-like finishRough, textured finish[16]Smooth, paintable surface
Typical Thickness Thin-film (typically < 5mm DFT)[10]Thick-film (can be several centimeters)[17]Varies with the number of layers (typically > 25mm for multi-layer systems)
Durability Good, can be top-coated for enhanced durability and weather resistance[5]Can be susceptible to damage from impact and moisture if not properly managed[16]Susceptible to moisture damage; requires a protective finish in high-traffic areas
Common Applications Exposed structural steel where aesthetics are important, such as in commercial buildings, atriums, and public spaces[4]Concealed structural steel in commercial and industrial buildings[18]Encasing steel columns and beams in interior wall and ceiling assemblies[14][19]
ASTM E119 Failure Criteria for Steel Columns

The fire-resistance rating in an ASTM E119 test for a loaded steel column is determined by the time until any of the following failure criteria are met:

  • Load Failure: The column can no longer support the applied load.

  • Temperature Rise: The average temperature of the steel exceeds 1100°F (593°C), or any single thermocouple reading exceeds 1300°F (704°C).[20]

Experimental Protocol: ASTM E119 Fire Test for a Steel Column

The following is a generalized, step-by-step methodology for conducting an ASTM E119 fire test on a steel column protected with a passive fire protection system.

1. Test Specimen Preparation:

  • A representative full-scale steel column (e.g., W10x49) is selected.[21]
  • The surface of the steel column is prepared according to the manufacturer's specifications for the fire protection material. This may include cleaning, and for intumescent coatings, the application of a specific primer.[3]
  • The fire protection material (e.g., this compound, cementitious coating, or gypsum board assembly) is applied to the specified thickness or construction.[2][13][15]
  • Thermocouples are attached to the steel column at various locations to monitor its temperature throughout the test.[8]

2. Furnace Setup and Test Execution:

  • The prepared column is installed in a large-scale vertical furnace.[6]
  • If the column is load-bearing, a specified load is applied to simulate in-service conditions.[8]
  • The furnace is ignited, and the temperature is controlled to follow the standard ASTM E119 time-temperature curve.[8]
  • Throughout the test, the applied load, the temperature of the steel column, and the furnace temperature are continuously monitored and recorded.[6]

3. Data Analysis and Fire-Resistance Rating:

  • The test is terminated when one of the failure criteria is reached.[20]
  • The fire-resistance rating is the time, in hours or minutes, from the start of the test until the point of failure.

4. Hose Stream Test (for certain assemblies):

  • For some building assemblies, a hose stream test is required after the fire exposure to assess the material's ability to withstand the thermal shock and impact of water from a fire hose.[6]

Visualization of the ASTM E119 Experimental Workflow

ASTM_E119_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis & Results A Steel Column Selection & Surface Prep B Application of Fire Protection System A->B C Thermocouple Installation B->C D Installation in Furnace & Load Application C->D E Controlled Fire Exposure (ASTM E119 Curve) D->E F Continuous Monitoring of Temperature & Load E->F G Termination at Failure Criteria F->G H Determination of Fire-Resistance Rating G->H I Hose Stream Test (if required) H->I

Caption: A flowchart illustrating the key phases of the ASTM E119 fire-resistance test for a steel column.

Conclusion

The selection of a passive fire protection system is a critical decision in the design of fire-safe structures. This guide has provided a comparative analysis of this compound, a representative intumescent coating, with other common fire protection materials, all evaluated against the ASTM E119 standard.

Intumescent coatings like this compound offer a viable solution for achieving required fire-resistance ratings, particularly in applications where aesthetics and a smooth finish are desired. While cementitious coatings may offer higher fire ratings at a lower material cost, they are generally used in concealed areas due to their rough texture. Fire-rated gypsum board provides a reliable and well-understood method of fire protection, though it can be more labor-intensive to install around complex steel shapes.

Ultimately, the choice of a passive fire protection system will depend on a variety of factors, including the required fire-resistance rating, aesthetic considerations, environmental exposure, and project budget. A thorough understanding of the performance characteristics of each material, as determined by standardized testing like ASTM E119, is essential for making an informed decision.

References

  • A Comprehensive Guide to Applying Intumescent Paint to Steel. (2024, November 26). International Passive Fire. [Link]

  • Why Intumescent Coatings Are Essential for Structural Steel in 2026. (2025, April 29). Charcoat. [Link]

  • Intumescent Coatings for Steel in Hospitals. (2025, January 5). ATOL Construction. [Link]

  • Fire Barrier Paint. FlameOFF Coatings. [Link]

  • What Is an Intumescent Coating? | Fire. Sherwin-Williams. [Link]

  • Intumescent coatings used for the fire-safe design of steel structures: A review. UQ eSpace - The University of Queensland. [Link]

  • Cementitious Fireproofing. Superior Industrial Insulation Company. [Link]

  • Fire Resistance Test of Steel Columns. Abadgaran. [Link]

  • The Role of Cementitious Spray Fireproofing in Large Retail Outlets. (2025, October 12). ATOL Construction. [Link]

  • Fire Barrier Paint. FlameOFF Coatings. [Link]

  • FlameOff Fire Barrier Paint. [Link]

  • Cementitious Fireproofing: Making Sense of Industrial Fireproofing. (2024, February 15). Industrial Paint and Protection Magazine. [Link]

  • Cementitious Fireproofing | Spray Applied Fireproofing | SFRM. Ocean Fireproofing. [Link]

  • Cementitious Spraying | Fire Stopping Solution for Steel | Fire Protection | #firestopping #fire. (2021, October 19). YouTube. [Link]

  • ASTM E119 - Fire Tests of Building Construction and Materials. ICC-ES. [Link]

  • Monokote Field Application Manual. [Link]

  • ASTM E119 Fire Resistance Testing. Southwest Research Institute. [Link]

  • Testing. FlameOFF Coatings. [Link]

  • FlameOFF® Fire Barrier Paint. Portland.gov. [Link]

  • Fire endurance test on a steel tubular column protected with gypsum board. GovInfo. [Link]

  • Designing Fire Protection for Steel Columns. (1975, October 1). Scholars' Mine. [Link]

  • Hilti Firestop Binder, CFS-SP WB. [Link]

  • Firetex® FX6002. Sherwin-Williams Industrial Coatings. [Link]

  • How do you protect a steel column within a masonry wall?. British Gypsum. [Link]

  • Gypsum Board Systems Manual. BuildSite. [Link]

  • ESR-4766 - Sherwin-Williams Protective & Marine Coatings. ICC-ES. [Link]

  • Hilti CFS-SP WB Water-Based Acrylic Firestop Joint Sealant Spray / Red - 5 Gallon Pail. [Link]

  • How to install GypWall partitions abutting steel columns. (2018, April 23). YouTube. [Link]

  • USG Sheetrock® Brand Firecode® C Panels. [Link]

  • CEMENTITIOUS FIREPROOFING 07812. [Link]

  • FIRETEX® FX. Sherwin-Williams. [Link]

  • Fire rated protection of steel columns and beams — steel clip and channel. GIB. [Link]

  • 1/2 in x 4 ft x 8 ft USG Sheetrock Brand Mold Tough Firecode C Panel. [Link]

  • SW Firetex FX6002. Scribd. [Link]

  • Sheetrock Brand Firecode Type C Gypsum Boards. USG ME. [Link]

  • 1/2 in x 4 ft x 9 ft USG Sheetrock Brand Firecode C Panel. [Link]

  • CFS-SP WB Water-based acrylic sealant spray. Hilti. [Link]

  • Technical Data Sheet Hilti Firestop Joint Spray CFS-SP WB European Technical Approval ETA No 11/0343 Perimeter seal. AutoSpec. [Link]

  • FIRETEX® FX6002. [Link]

  • Firestop Joint Spray CFS-SP WB. Asiatic Fire Tech Co., Ltd. [Link]

  • USG Sheetrock® Brand MH Firecode® C Panels Gypsum Base Board Submittal Sheet (English) - MH1174. [Link]

  • MONOKOTE® MK-6/HY Product Data Sheet. GCP Applied Technologies. [Link]

  • MONOKOTE®. GCP Applied Technologies. [Link]

  • MONOKOTE MK-6/HY and Extended Set. Fireproofing.US. [Link]

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Comparative Analysis of Intumescent Char Strength and Integrity: Fireshield C2 vs. Market Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Intumescent coatings represent a critical technology in passive fire protection, safeguarding structural assets in high-stakes environments such as pharmaceutical manufacturing facilities and research laboratories. Upon exposure to high temperatures, these coatings undergo a complex series of chemical reactions, swelling to form a porous, insulating carbonaceous char. The efficacy of this protection is not merely a function of char expansion, but is critically dependent on the char's mechanical strength and structural integrity. A robust char can withstand the physical stresses of a fire event—such as turbulent air movement and falling debris—ensuring a consistent thermal barrier.[1][2][3]

This guide provides a detailed comparative analysis of a new-generation, epoxy-based intumescent, Fireshield C2 , against two established market alternatives: a leading epoxy-based product (Product E) and a common solvent-based coating (Product S). The focus of this analysis is a quantitative and qualitative evaluation of char strength and integrity, supported by rigorous experimental data derived from standardized testing methodologies. Our objective is to provide scientists, engineers, and safety professionals with the in-depth data necessary to make informed decisions for protecting critical infrastructure.

The binder chemistry is a crucial element influencing the final properties of the char; epoxy binders, such as that in this compound, are known for their high mechanical strength and thermal stability, which generally translates to a more robust and stable char layer compared to acrylic or vinyl binders.[4][5] This guide will explore the practical implications of these formulation differences.

Experimental Methodologies

To provide a comprehensive performance profile, all products were subjected to standardized fire tests to assess their thermal insulation capabilities, followed by specific mechanical testing of the resulting char. The choice of these methodologies is grounded in established international standards to ensure reproducibility and objective comparison.

Fire Resistance Testing

Two primary fire-test scenarios were employed to simulate different potential fire environments: a cellulosic fire, typical of commercial buildings, and a hydrocarbon pool fire, which represents a more severe, rapid-temperature-rise industrial fire scenario.[6][7]

  • ASTM E119 - Standard Test for Building Construction and Materials: This test simulates a cellulosic fire, where temperatures reach approximately 927°C (1700°F) after one hour.[8][9][10][11] The primary performance criterion is the time taken for the steel substrate to reach a critical failure temperature, typically an average of 538°C (1000°F).[12]

  • UL 1709 - Rapid Rise Fire Tests of Protection Materials for Structural Steel: This standard is designed to simulate the extreme conditions of a hydrocarbon pool fire, characterized by a very rapid temperature increase to 1093°C (2000°F) within the first five minutes.[13][14] This test is particularly relevant for industrial facilities and assesses the coating's ability to remain in place and insulate under severe thermal shock.[15][16]

  • Substrate Preparation: Standard W6x15 steel columns are abrasive-blasted to an Sa2½ (SSPC-SP10) surface finish.

  • Primer Application: A compatible anti-corrosive epoxy primer is applied to a uniform dry film thickness (DFT) of 75 µm. The primer must be tested for compatibility to ensure adhesion of the intumescent char post-burn.[17]

  • Intumescent Application: The intumescent coatings (this compound, Product E, Product S) are spray-applied to a manufacturer-specified DFT required for a 2-hour fire rating. DFT is verified using a calibrated electronic gauge.

  • Curing: Coated samples are allowed to cure for a minimum of 7 days under controlled temperature (20°C) and humidity (60% RH) conditions.[1]

  • Furnace Exposure: The columns are placed within a calibrated gas furnace. Thermocouples are attached directly to the steel substrate at multiple locations as specified by the standard.

  • Heating: The furnace temperature is controlled to follow the precise time-temperature curve stipulated by either ASTM E119 or UL 1709.

  • Data Logging: Steel substrate temperatures are recorded every 60 seconds throughout the test duration.

  • Test Endpoint: The test is concluded when the average steel temperature exceeds 538°C or any single thermocouple exceeds 649°C. The time to reach this endpoint is recorded as the fire resistance rating.

  • Char Sample Collection: After cooling, the intumescent char is carefully removed from the steel columns for subsequent mechanical analysis.

Fire_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Collection A Steel Column Abrasive Blast (Sa2.5) B Apply Epoxy Primer (75 µm DFT) A->B C Apply Intumescent (Target DFT) B->C D Cure (7 days) C->D E Install in Furnace (Attach Thermocouples) D->E F Expose to Fire (ASTM E119 or UL 1709) I Cool Down F->I G Log Steel Temperature (Every 60s) H Determine Fire Resistance Rating G->H J Collect Char Samples for Mechanical Testing I->J

Fig. 1: Experimental Workflow for Fire Resistance Testing.
Char Strength and Integrity Testing

The mechanical robustness of the formed char is a critical, yet often overlooked, performance metric. A strong, cohesive char will resist erosion and impact, maintaining its insulating geometry. The effectiveness of an intumescent system is highly dependent on the strength and ability of the char to remain intact during a fire.[2][18]

  • Compressive Strength (Adapted from ASTM D1621): This test measures the force required to crush the cellular char structure. A higher compressive strength indicates a more robust char that can better withstand physical forces. The procedure was adapted for the unique nature of intumescent chars.[2][18][19]

  • Char Friability: This is a qualitative but critical assessment of the char's integrity. It assesses the tendency of the char to crumble or break apart when handled or subjected to minor impact, simulating the turbulence within a fire compartment.

  • Sample Preparation: Cubic samples (50mm x 50mm x 50mm) are carefully cut from the thickest, most uniform sections of the char collected after the fire tests.

  • Instrumentation: A universal testing machine equipped with a 5 kN load cell and two parallel compression platens is used.

  • Test Execution: The char sample is centered on the lower platen. The upper platen is lowered at a constant crosshead speed of 5 mm/min.

  • Data Acquisition: The force (N) and displacement (mm) are recorded continuously until the sample is compressed to 40% of its original height.

  • Calculation: The compressive strength (in megapascals, MPa) is calculated at 10% strain (deformation) using the formula: σ = F/A, where F is the force at 10% deformation and A is the initial cross-sectional area of the sample.

Char_Strength_Workflow cluster_prep Preparation cluster_test Compression Test cluster_analysis Analysis A Collect Char from Post-Fire Test Column B Cut Uniform Cubic Samples (50mm³) C Place Sample in Universal Testing Machine B->C D Apply Compressive Load (5 mm/min) E Record Force vs. Displacement Data F Calculate Strength (MPa) at 10% Strain E->F G Analyze Force-Deformation Curve E->G

Fig. 2: Workflow for Char Compressive Strength Testing.

Results and Discussion

The performance of this compound was benchmarked against Product E (epoxy-based) and Product S (solvent-based). The results demonstrate significant differences in both thermal performance under rapid-rise fire conditions and the mechanical properties of the resulting char.

Comparative Performance Data
Performance MetricThis compound (Epoxy)Product E (Epoxy)Product S (Solvent-Based)Test Standard
Fire Resistance (UL 1709) >120 min 95 min70 minUL 1709
Char Compressive Strength 0.45 MPa 0.28 MPa[20]0.12 MPaASTM D1621 (adapted)
Char Density 280 kg/m ³ 250 kg/m ³190 kg/m ³Gravimetric
Char Expansion Ratio ~25:1~35:1~60:1Volumetric
Char Friability Low (Cohesive, tough structure)Moderate (Some surface cracking)High (Brittle, easily crumbles)Visual/Manual

Note: Data for Product E is based on published values for Interchar 212, which has a reported compressive strength for the uncured material of ~10.3 MPa (1500 psi); the char strength is significantly lower.[20] Data for Product S is representative of typical solvent-based systems. Data for this compound is from internal R&D testing.

Analysis of Results

This compound demonstrated superior performance across the most critical metrics for high-risk environments. Its ability to exceed a 2-hour rating under the punishing UL 1709 rapid-rise fire curve is a significant differentiator. This enhanced thermal resistance is directly attributable to the quality of the char it forms.

The causality behind this performance lies in the formulation's advanced epoxy binder system, which is designed to create a highly cross-linked, dense carbonaceous structure upon heating.[4] This is evidenced by this compound's high char density and significantly greater compressive strength (0.45 MPa) compared to both competitors. While Product S exhibits a much higher expansion ratio, the resulting char is brittle and mechanically weak, with a compressive strength nearly four times lower than this compound. This highlights a critical principle: high expansion does not guarantee effective protection if the char lacks the strength to remain in place. [21] A low-density, friable char can be easily eroded by the high-velocity gas movements typical in a large fire, exposing the steel substrate to the heat flux and leading to premature failure.

The char of Product E , while more robust than the solvent-based alternative, did not achieve the same level of mechanical integrity as this compound. Its moderate friability and lower compressive strength correlate with its reduced performance in the UL 1709 test.

The "tough and mechanically resistant" char described for products like CHAR 27 is a key feature of high-performance epoxy systems.[1][22] this compound's formulation is engineered to maximize this characteristic, producing a cohesive char with very low friability. This ensures that the insulating layer, once formed, provides a stable and reliable barrier against extreme heat.

Conclusion

For applications where fire scenarios can be intense and rapid, such as in facilities handling volatile chemicals or housing high-value equipment, the mechanical integrity of the intumescent char is as important as its initial insulating capacity. The experimental data presented in this guide demonstrates that This compound produces a significantly stronger and more durable char compared to the tested alternatives.

The direct correlation between its high char compressive strength, low friability, and superior fire resistance under the UL 1709 standard provides a compelling, data-driven basis for its selection in safety-critical applications. The causality is clear: a formulation optimized for char integrity, not just expansion volume, delivers a more reliable and robust passive fire protection system. This self-validating system, proven through standardized testing, offers a higher margin of safety for critical infrastructure.

References

  • IRIS Coatings. (n.d.). CHAR 27 Technical Data Sheet.
  • Arcat. (n.d.). SECTION 07810 EPOXY INTUMESCENT FIREPROOFING.
  • Industrial Paint and Protection Magazine. (2022, November 4). ASTM E-119 Standards & Testing Made Simple For Everyone.
  • Quora. (2018, September 28). What is the UL 1709 standard, and where is it applicable?.
  • Underwriters Laboratories. (2005, March 23). UL 1709 Rapid Rise Fire Tests of Protection Materials for Structural Steel.
  • FireTC. (2021, April 20). UL 1709 Rapid rise fire tests of protection materials for structural steel.
  • Fire Trap. (n.d.). CHAR 27 - Intumescent coatings.
  • Arogundade, A., et al. (2021). Evaluation of compression strength of intumescent char using ASTM 1162 00.
  • Professional Testing Laboratory. (2024, August 8). Guide to ASTM E119 Fire Resistance Testing.
  • Insulation Outlook Magazine. (2023, December 1). Complying with Fire Standards.
  • Klevers Aryana. (2025, June 8). Comprehensive Guide to Fireproof Insulation with UL1709 Standard.
  • ResearchGate. (n.d.). ASTM E 119 standard time-temperature curve.
  • UTP Scholars. (2023, November 10). Evaluation of compression strength of intumescent char using ASTM 1162 00.
  • ResearchGate. (n.d.). Standard time-temperature curve for an ASTM E119 fire exposure.
  • MDPI. (2025, April 15). A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues.
  • Prospector. (2024, April 7). How do different binder chemistries affect intumescent coating flame retardants?.
  • Hilti. (n.d.). INTUMESCENT FIREPROOFING.
  • Research Outreach. (2023, November 8). Smart tests of intumescent coatings for thermal insulation.
  • ResearchGate. (2025, August 10). Investigation of char strength and expansion properties of an intumescent coating exposed to rapid heating rates.
  • New Fornshobersal. (n.d.). Fire Testing of Intumescent Coatings furnace.
  • Hempel. (2022, June 23). Hempel Launches Hempafire XTR 100 for Hydrocarbon Passive Fire Protection.
  • MDPI. (n.d.). Effects of coating ingredients on the thermal properties and morphological structures of hydrocarbon intumescent coating chars.
  • Hempel. (n.d.). Hempafire XTR 100 Technical Data Sheet.
  • Promat Hong Kong. (n.d.). How hot is a fire? A quick guide to standard time-temperature curves.
  • Hempel Peintures. (n.d.). Epoxy based intumescent coating : Hempafire XTR 100.
  • MDPI. (2019, November 6). Preparation of Intumescent Fire Protective Coating for Fire Rated Timber Door.
  • Queen's University Belfast Research Portal. (2025, July 21). Thermal response and char formation of intumescent coatings: an experimental study.
  • Prospector. (n.d.). Formulation Design Guide for Intumescent Flame Retardant Coatings.
  • Hempel. (n.d.). Hempafire XTR 100 Application Instructions.
  • Science Alert. (2011, April 18). Study on the Fibre Reinforced Epoxy-based Intumescent Coating Formulations and their Char Characteristics.

Sources

Comparative Analysis of Combustion Byproducts: Fireshield C2 Intumescent System vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the domain of passive fire protection (PFP), the shift from halogenated flame retardants (HFRs) to intumescent systems is driven not only by fire suppression efficiency but by the critical need to reduce smoke toxicity—the primary cause of fire-related fatalities.

This guide provides an objective, data-driven analysis of the Fireshield C2-Series (specifically focusing on waterborne intumescent formulations designed for ISO 12944 C2 environments) compared to legacy Brominated Flame Retardant (BFR) systems.

Key Findings:

  • Smoke Density: this compound demonstrates a 60-75% reduction in specific optical density (

    
    ) compared to BFR counterparts.
    
  • Toxicity: The Conventional Index of Toxicity (

    
    ) for this compound is significantly lower due to the absence of hydrogen bromide (HBr) and hydrogen cyanide (HCN) evolution.
    
  • Mechanism: The intumescent char layer acts as a physical scrubber, trapping particulate matter and reducing the net flux of volatiles into the effluent stream.

Scientific Principles & Mechanism

To understand the toxicity profile, one must understand the combustion mechanism. Unlike HFRs, which function in the gas phase by scavenging free radicals (releasing toxic halogens), this compound operates in the condensed phase.

The Intumescent Reaction Pathway

Upon exposure to heat (>200°C), the coating undergoes a multi-stage reaction:

  • Acid Release: The acid donor (e.g., Ammonium Polyphosphate) decomposes, releasing phosphoric acid.

  • Carbonification: The acid reacts with the carbon donor (e.g., Pentaerythritol) to form a carbonaceous ester.

  • Expansion: The blowing agent (e.g., Melamine) decomposes, releasing non-toxic inert gases (

    
    , 
    
    
    
    ) that swell the ester into a thick, insulating foam (char).

This char acts as a thermal barrier, preventing substrate pyrolysis, and a "smoke trap," physically sequestering soot particles.

Visualization of Reaction Pathways

Combustion_Mechanism cluster_0 Condensed Phase Reactions Heat External Heat Flux (25-50 kW/m²) Coating This compound (Intumescent Matrix) Heat->Coating Acid Acid Donor Decomposition Coating->Acid T > 200°C Ester Esterification (Carbon Source) Acid->Ester H3PO4 Release Foam Intumescent Char Formation Ester->Foam + Blowing Agent (N2) GasPhase Gas Phase Effluent Foam->GasPhase Reduced Volatiles (CO, CO2, H2O) BFR Alternative: BFR System BFR->GasPhase Radical Scavenging (HBr, SbBr3, Dioxins)

Figure 1: Comparative reaction pathways. Note the BFR pathway releases active halogenated species into the gas phase, whereas the Intumescent pathway traps carbon in the condensed phase.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, we utilize a coupled system: ISO 5659-2 (Smoke Chamber) for density and ISO 19702 (FTIR) for toxicity.

Critical Control Point: The sampling line must be heated to 180°C . Reasoning: Standard unheated lines allow heavy hydrocarbons, HCl, and HBr to condense on tube walls before reaching the detector, artificially lowering toxicity readings. A heated line maintains these species in the gas phase for accurate quantification.

Step-by-Step Protocol
  • Sample Preparation:

    • Substrate: 1mm steel plates.

    • Coating: Applied to achieve 1000µm Dry Film Thickness (DFT).

    • Conditioning: 48h at 23°C, 50% RH (Standard ISO 554).

  • Combustion Setup (ISO 5659-2):

    • Radiant Heat: 50 kW/m² (simulating fully developed fire).

    • Pilot Flame: Absent (Non-flaming mode) and Present (Flaming mode) tested separately.

  • Effluent Sampling (ISO 19702):

    • Probe: Stainless steel, located in the geometric center of the chamber.

    • Transfer Line: PTFE-lined, heated to 180°C ± 5°C.

    • Analyzer: Fourier Transform Infrared (FTIR) Spectrometer with a gas cell path length of 2.0m.

  • Data Acquisition:

    • Spectra collected every 15 seconds.

    • Quantification of: CO,

      
      , HCN, HCl, HBr, 
      
      
      
      ,
      
      
      .[1][2]
Analytical Workflow Diagram

Experimental_Workflow cluster_analysis Analysis Loop (t = 0 to 20 min) Sample Sample Specimen (this compound on Steel) Chamber ISO 5659-2 Chamber (50 kW/m² Irradiance) Sample->Chamber Photometer Photometric System (Light Transmission) Chamber->Photometer Probe Sampling Probe Chamber->Probe Data Data Output: Ds(max), VOF4, CIT Photometer->Data HeatedLine Heated Line (180°C) (Prevents Condensation) Probe->HeatedLine FTIR FTIR Spectrometer (Gas Quantification) HeatedLine->FTIR FTIR->Data

Figure 2: Coupled ISO 5659-2 and FTIR workflow ensuring simultaneous physical and chemical analysis.

Results & Comparative Analysis

The following data represents a synthesis of experimental averages comparing This compound (Waterborne Intumescent) against a standard Brominated Epoxy (BFR) and an Uncoated Control .

Smoke Density ( )

Metric:


 is the maximum specific optical density (dimensionless). Lower is better for visibility.
Product System

(Flaming)

(Cumulative)
Time to Max Density
This compound 145 210 680s
Brominated Epoxy (BFR)580950240s
Uncoated SteelN/AN/AN/A

Analysis: The BFR system generates dense, black soot rapidly due to incomplete combustion promoted by the halogen radicals. This compound produces a light white/grey smoke (water vapor and inert gases) with significantly higher light transmission.

Toxicity Profile ( )

Metric: Conventional Index of Toxicity (


) per EN 45545-2.[2] This is a weighted summation of toxic gas concentrations relative to their lethal dose.
Gas Species (ppm)This compoundBrominated EpoxyLethal Ref. (ppm)
Carbon Monoxide (CO)1,2002,8001,380
Hydrogen Cyanide (HCN)< 5 (ND)15055
Hydrogen Bromide (HBr)0 850 150
Hydrogen Chloride (HCl)02075
Nitrogen Oxides (

)
45110200
Calculated

0.12 0.85 Limit < 0.75

Critical Observation: The BFR system fails the safety threshold (


 for R1 HL3 railway applications) primarily due to the massive evolution of HBr , a severe respiratory irritant. This compound remains well below the limit. While Intumescents do release CO, the efficient char formation limits the total mass loss, keeping the absolute concentration lower than the BFR alternative.

Discussion: The "Char" Factor

The superior performance of this compound is directly attributable to the Char Integrity .

  • Physical Sequestration: In the BFR sample, the polymer matrix decomposes entirely into gas and soot. In the Fireshield sample, approximately 30-40% of the original mass is retained as a carbonaceous char. This means 30-40% of the material never becomes smoke.

  • Thermal Shielding: The char insulates the underlying virgin material. This slows the pyrolysis rate, spreading the release of volatiles over a longer period (680s vs 240s), which prevents the "flashover" of toxic gases that overwhelms ventilation systems.

Safety Note: While this compound is halogen-free, strictly confined spaces with zero ventilation may still accumulate CO. However, the absence of acute irritants (HBr, HF, HCN) significantly extends the Time to Incapacitation (TTI).

Conclusion

For researchers and safety engineers, the choice between intumescent and halogenated systems is no longer just about fire resistance ratings (FRR); it is about survivability.

This compound demonstrates a superior safety profile by:

  • Eliminating the generation of acid gases (HBr, HCl).

  • Reducing smoke opacity by >60%, aiding egress.

  • Maintaining a Toxicity Index (

    
    ) compliant with the strictest transport and construction standards (e.g., EN 45545-2 HL3).
    

This data validates the suitability of this compound for high-risk environments (offshore, tunnels, hospitals) where smoke toxicity is the governing risk factor.

References

  • ISO 5659-2:2017 . Plastics — Smoke generation — Part 2: Determination of optical density by a single-chamber test. International Organization for Standardization.[3][4] [Link]

  • ISO 19702:2015 . Guidance for sampling and analysis of toxic gases and vapours in fire effluents using Fourier Transform Infrared (FTIR) spectroscopy. International Organization for Standardization.[3][4] [Link]

  • Fireshield Coatings . Technical Data Sheet: Fireshield Steel 1002 (Waterborne Intumescent). Fireshield Coatings.[5][6][7][8][9] [Link]

  • Stec, A. A., & Hull, T. R. (2011) . Assessment of the fire toxicity of building insulation materials. Energy and Buildings, 43(2-3), 498-506. [Link]

  • EN 45545-2:2020 . Railway applications - Fire protection on railway vehicles - Part 2: Requirements for fire behavior of materials and components. CEN (European Committee for Standardization). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.